Clorprenaline-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Clorprenaline-d6 and its primary application in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Clorprenaline-d6, its primary applications in research, and detailed methodologies for its use. This compound is the deuterium-labeled form of Clorprenaline, a β2-adrenergic agonist. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Clorprenaline in biological matrices using mass spectrometry-based techniques. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and analysis, ensuring high precision and accuracy.
Core Concepts and Applications
This compound is chemically identical to Clorprenaline, with the exception of six deuterium atoms replacing six hydrogen atoms. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction, chromatography, and ionization.
The primary application of this compound is in pharmacokinetic and metabolic studies of Clorprenaline. By adding a known amount of this compound to a biological sample, researchers can accurately determine the concentration of unlabeled Clorprenaline, even at low levels. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of Clorprenaline using this compound as an internal standard, based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of β-agonists.
Table 1: Mass Spectrometry Parameters for Clorprenaline and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Clorprenaline | 214.1 | 152.1 | 114.1 |
| This compound | 220.1 | 158.1 | 117.1 |
Table 2: Chromatographic and Performance Data
| Parameter | Value |
| Retention Time | ~ 3.5 min |
| Limit of Quantification (LOQ) | 0.1 ng/mL in urine |
| Linearity Range | 0.1 - 50 ng/mL |
| Recovery | > 85% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Detailed Methodology for Quantitative Analysis of Clorprenaline in Swine Urine by LC-MS/MS
This protocol outlines a typical procedure for the extraction and quantification of Clorprenaline from swine urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
Clorprenaline and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Swine urine samples
2. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter. c. To 1 mL of the supernatant, add 20 µL of a 100 ng/mL this compound internal standard solution and vortex for 30 seconds. d. Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.2) and vortex. e. Perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at 37°C for 2 hours to cleave conjugated metabolites. f. Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. g. Load the hydrolyzed sample onto the SPE cartridge. h. Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water. i. Elute the analytes with 3 mL of methanol. j. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. k. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Monitor the transitions specified in Table 1.
4. Data Analysis: a. Quantify Clorprenaline by calculating the peak area ratio of the analyte to the internal standard (Clorprenaline/Clorprenaline-d6). b. Generate a calibration curve using standards of known Clorprenaline concentrations spiked into blank urine and processed using the same procedure. c. Determine the concentration of Clorprenaline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Clorprenaline
The primary metabolic pathways of Clorprenaline in swine involve Phase I hydroxylation and Phase II conjugation reactions (glucuronidation and sulfation).[1]
Caption: Metabolic pathway of Clorprenaline.
Experimental Workflow for Clorprenaline Quantification
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of Clorprenaline in a biological matrix.
Caption: Workflow for Clorprenaline quantification.
This technical guide provides a foundational understanding of this compound and its application in quantitative research. The provided protocols and data serve as a starting point for developing and validating robust analytical methods. Researchers are encouraged to optimize these methods for their specific instrumentation and matrix requirements.
References
Clorprenaline vs. Clorprenaline-d6: A Technical Guide to Understanding the Impact of Deuteration
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of Clorprenaline and its deuterated isotopologue, Clorprenaline-d6. While direct comparative experimental data for this compound is not available in current scientific literature, this document synthesizes the known pharmacological and metabolic profile of Clorprenaline with the established principles of the kinetic isotope effect (KIE) to project the anticipated differences. Clorprenaline is a β2-adrenergic receptor agonist utilized primarily as a bronchodilator. This compound, in which the six hydrogen atoms on the isopropyl group are replaced with deuterium, is commercially available as a stable isotope-labeled internal standard for analytical quantification. The substitution of deuterium for hydrogen at a site of metabolic activity is a key strategy in drug development to enhance pharmacokinetic properties. This guide will explore the theoretical and practical distinctions between these two compounds, detail the experimental protocols necessary to elucidate their comparative profiles, and provide visual representations of relevant biological pathways and experimental workflows.
Introduction: The Rationale for Deuteration
Clorprenaline is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, leading to the relaxation of smooth muscle in the bronchial passages.[1][2][3] This mechanism of action makes it effective in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Like many pharmaceuticals, Clorprenaline undergoes metabolism, primarily in the liver, which influences its duration of action and overall pharmacokinetic profile.
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a recognized approach in medicinal chemistry to improve a drug's metabolic stability.[4] This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond because of deuterium's greater mass. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart, including:
-
Increased Metabolic Stability: A slower rate of metabolism can lead to a longer plasma half-life.
-
Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.
-
Improved Safety Profile: Deuteration may reduce the formation of toxic metabolites.
-
More Consistent Patient Exposure: A lower metabolic rate can lead to less inter-individual variability in drug levels.
This compound is deuterated at the isopropyl group, a potential site for oxidative metabolism. While this compound is currently used as an internal standard for analytical purposes, its altered metabolic profile could theoretically confer therapeutic advantages over the parent compound. This guide will delineate the known properties of Clorprenaline and the projected properties of this compound based on these established principles.
Chemical and Physical Properties
The fundamental difference between Clorprenaline and this compound lies in their isotopic composition. This seemingly minor change results in a slight increase in molecular weight for the deuterated compound but does not significantly alter its general chemical or physical properties, such as solubility or pKa.
| Property | Clorprenaline | This compound | Reference(s) |
| Chemical Structure | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | 1-(2-chlorophenyl)-2-(propan-2-yl-d6-amino)ethanol | |
| Molecular Formula | C₁₁H₁₆ClNO | C₁₁H₁₀D₆ClNO | |
| Molecular Weight | 213.70 g/mol | ~219.74 g/mol | |
| Primary Use | β2-adrenergic receptor agonist, bronchodilator | Stable isotope-labeled internal standard |
Pharmacological Profile
Mechanism of Action
Clorprenaline exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Binding of Clorprenaline to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.
The key steps in this pathway are:
-
Receptor Binding: Clorprenaline binds to the β2-adrenergic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The alpha subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, resulting in bronchodilation.
Caption: Clorprenaline's β2-Adrenergic Receptor Signaling Pathway.
Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency. For Clorprenaline and this compound, it is not anticipated that deuterium substitution on the isopropyl group would significantly alter the binding affinity for the β2-adrenergic receptor. The key interactions with the receptor typically involve the catechol-like ring and the ethanolamine side chain, which remain unchanged in this compound.
| Parameter | Clorprenaline | This compound | Reference(s) |
| Ki (nM) | Data not available | Expected to be similar to Clorprenaline | - |
| IC50 (nM) | Data not available | Expected to be similar to Clorprenaline | - |
Pharmacokinetic Profile: The Expected Impact of Deuteration
While specific pharmacokinetic data for this compound is not publicly available, the principles of the KIE allow for a theoretical comparison with Clorprenaline.
Metabolism
Studies in swine have shown that Clorprenaline is metabolized through hydroxylation, glucuronidation, and sulphate conjugation. The isopropyl group is a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes. The replacement of hydrogens with deuterium at this position in this compound would be expected to slow down this metabolic pathway.
Caption: Expected Impact of Deuteration on Clorprenaline Metabolism.
Comparative Pharmacokinetic Parameters
Based on the anticipated reduction in metabolic clearance, the following differences in pharmacokinetic parameters would be expected between Clorprenaline and this compound.
| Parameter | Clorprenaline | This compound | Reference(s) for Principle |
| Metabolic Stability (in vitro t½) | Data not available | Expected to be longer | |
| Plasma Half-life (t½) | Data not available | Expected to be longer | |
| Area Under the Curve (AUC) | Data not available | Expected to be higher | |
| Maximum Concentration (Cmax) | Data not available | May be higher or unchanged, depending on the rate of absorption vs. elimination | |
| Time to Cmax (Tmax) | Data not available | Expected to be similar, as absorption is unlikely to be affected | |
| Clearance (CL) | Data not available | Expected to be lower |
Experimental Protocols for Comparative Analysis
To empirically determine the differences between Clorprenaline and this compound, a series of in vitro and in vivo experiments would be required. The following protocols provide a framework for these investigations.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Clorprenaline and this compound in human liver microsomes.
Materials:
-
Clorprenaline and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of Clorprenaline and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
β2-Adrenergic Receptor Binding Assay
Objective: To determine and compare the binding affinities (Ki) of Clorprenaline and this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor
-
Radioligand (e.g., [³H]-dihydroalprenolol or a fluorescent ligand)
-
Clorprenaline and this compound (as competitor ligands)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the competitor ligands (Clorprenaline and this compound).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competitor ligand.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known antagonist, e.g., propranolol).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Quantify the radioactivity or fluorescence on the filters.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Clorprenaline and this compound in an animal model (e.g., rats or mice).
Materials:
-
Clorprenaline and this compound formulated for administration (e.g., oral gavage or intravenous injection)
-
Male Sprague-Dawley rats (or other suitable species)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of Clorprenaline or this compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for each compound.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance.
Conclusion
The primary distinction between Clorprenaline and its deuterated analog, this compound, is the expected enhancement in metabolic stability of the latter due to the kinetic isotope effect. Deuteration of the isopropyl group, a likely site of metabolism, is projected to slow down the rate of clearance, leading to a longer half-life and greater overall drug exposure. While the receptor binding affinity and intrinsic pharmacological activity are not expected to differ significantly, the improved pharmacokinetic profile of this compound could translate into a more favorable therapeutic agent with the potential for less frequent dosing and a better safety profile. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these theoretical advantages. Such studies are essential to fully characterize the potential of this compound as a therapeutic candidate and to exemplify the power of deuteration in modern drug development.
References
- 1. The metabolism of beta-chloroprene: preliminary in-vitro studies using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Synthesis and Isotopic Purity of Clorprenaline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Clorprenaline-d6, a deuterated analog of the β2-adrenergic receptor agonist Clorprenaline. The incorporation of deuterium at the isopropyl moiety makes this compound an invaluable internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analyses by mass spectrometry and nuclear magnetic resonance spectroscopy.[1] This document outlines a feasible synthetic pathway, detailed experimental protocols, and robust analytical methodologies for assessing isotopic enrichment.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available precursor, 2-amino-1-(2-chlorophenyl)ethan-1-ol. The key transformation involves the introduction of a deuterated isopropyl group. Two plausible methods for this transformation are presented: reductive amination using deuterated acetone and catalytic deuteration.
Synthetic Pathway Overview
A plausible synthetic route commences with the synthesis of the non-deuterated precursor, 2-amino-1-(2-chlorophenyl)ethan-1-ol, followed by the introduction of the d6-isopropyl group.
Experimental Protocols
1.2.1. Synthesis of 2-Amino-1-(2-chlorophenyl)ethan-1-ol (Precursor)
The synthesis of the precursor can be accomplished starting from 2-chloroacetophenone, which is first brominated to yield 2-bromo-1-(2-chlorophenyl)ethanone. Subsequent reaction with an ammonia equivalent followed by reduction of the ketone will yield the desired amino alcohol.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Chloroacetophenone | 154.59 |
| Bromine | 159.81 |
| Hexamethylenetetramine | 140.19 |
| Sodium borohydride | 37.83 |
| Methanol | 32.04 |
| Diethyl ether | 74.12 |
| Hydrochloric acid | 36.46 |
Procedure:
-
Bromination: To a solution of 2-chloroacetophenone in a suitable solvent (e.g., diethyl ether), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Amination: The crude 2-bromo-1-(2-chlorophenyl)ethanone is reacted with hexamethylenetetramine in a chlorinated solvent to form a quaternary ammonium salt. This salt is then hydrolyzed with acidic ethanol to yield the amine hydrochloride.
-
Reduction: The resulting amino ketone hydrochloride is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred until the ketone is fully reduced (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 2-amino-1-(2-chlorophenyl)ethan-1-ol, which can be further purified by crystallization or column chromatography.
1.2.2. Synthesis of this compound via Reductive Amination
This method involves the direct introduction of the d6-isopropyl group by reacting the precursor amino alcohol with deuterated acetone in the presence of a reducing agent.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Amino-1-(2-chlorophenyl)ethan-1-ol | 171.62 |
| Acetone-d6 | 64.13 |
| Sodium cyanoborohydride | 62.84 |
| Methanol-d4 | 36.07 |
| Acetic acid-d4 | 64.08 |
Procedure:
-
Dissolve 2-amino-1-(2-chlorophenyl)ethan-1-ol in methanol-d4.
-
Add acetone-d6 (1.5 equivalents) to the solution.
-
Adjust the pH to approximately 5-6 with acetic acid-d4.
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Quench the reaction with water and remove the deuterated methanol under reduced pressure. Basify the aqueous residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and can be accurately determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
Analytical Workflow
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to determine the distribution of deuterated and non-deuterated species.
Instrumentation and Parameters:
| Parameter | Specification |
| Instrument | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | High resolution (e.g., > 60,000 FWHM) |
| Scan Range | m/z 100-500 |
| Collision Energy | Optimized for fragmentation if MS/MS is performed |
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in high-resolution mode.
-
Identify the protonated molecular ion peaks corresponding to the different isotopologues ([M+H]+ for d0 to d6).
-
Calculate the isotopic purity by determining the relative abundance of the d6 peak compared to the sum of all isotopologue peaks.
Data Presentation:
| Isotopologue | Theoretical m/z ([M+H]+) | Observed m/z | Relative Abundance (%) |
| d0 (C11H17ClNO) | 214.1004 | ||
| d1 | 215.1067 | ||
| d2 | 216.1130 | ||
| d3 | 217.1192 | ||
| d4 | 218.1255 | ||
| d5 | 219.1318 | ||
| d6 (C11H11D6ClNO) | 220.1380 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy provides detailed information about the location and extent of deuteration. A combination of ¹H, ²H, and ¹³C NMR is recommended for a comprehensive analysis.[5]
Instrumentation and Parameters:
| Parameter | Specification |
| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Nuclei | ¹H, ²H, ¹³C |
| Solvent | A non-deuterated solvent for ²H NMR (e.g., CHCl3) or a solvent with a distinct signal from the analyte for ¹H and ¹³C NMR (e.g., DMSO-d6). |
| Internal Standard | A certified reference material with a known concentration (for qNMR). |
Procedure:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum. The degree of deuteration at the isopropyl methyl and methine positions can be determined by comparing the integration of the residual proton signals at these positions to the integration of a non-deuterated proton signal in the molecule (e.g., aromatic protons).
-
²H NMR: Acquire a ²H NMR spectrum to directly observe the deuterium signals. The presence of a signal corresponding to the isopropyl group confirms successful deuteration at this position.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbons attached to deuterium will show characteristic multiplets due to C-D coupling and an isotopic shift. This can be used to confirm the position of deuteration.
Data Presentation:
| NMR Method | Parameter Measured | Calculation |
| ¹H NMR | Integral of residual CH and CH3 protons of the isopropyl group vs. integral of aromatic protons. | % Deuteration = [1 - (Integral_isopropyl / Integral_aromatic) * (Aromatic_protons / Isopropyl_protons)] * 100 |
| ²H NMR | Presence and integration of deuterium signals at the expected chemical shifts. | Confirms location of deuterium. |
| ¹³C NMR | Splitting pattern and isotopic shift of carbons in the isopropyl group. | Confirms location of deuterium. |
By combining the data from both HRMS and NMR, a highly accurate and reliable determination of the isotopic purity of the synthesized this compound can be achieved, ensuring its suitability for use as an internal standard in sensitive analytical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-1-(2-chlorophenyl)ethanol [chembk.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Clorprenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline is a sympathomimetic amine classified as a selective beta-2 (β2) adrenergic receptor agonist. Its primary pharmacological effect is bronchodilation, making it a therapeutic agent for respiratory conditions characterized by airway constriction. The core mechanism of action involves the activation of β2-adrenergic receptors on bronchial smooth muscle cells, initiating a downstream signaling cascade mediated by adenylyl cyclase and cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent smooth muscle relaxation. Additionally, clorprenaline is understood to possess anti-inflammatory properties by inhibiting the release of mediators from mast cells. Despite its established qualitative mechanism, a comprehensive review of publicly available literature reveals a notable absence of specific quantitative data, such as receptor binding affinities (Ki), functional potencies (EC50), and pharmacokinetic profiles (ADME). This guide provides a detailed exposition of the known molecular mechanisms of clorprenaline, supplemented with generalized, state-of-the-art experimental protocols for the characterization of β2-adrenergic agonists.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
The principal therapeutic action of clorprenaline is derived from its function as an agonist at the β2-adrenergic receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of smooth muscle cells lining the airways.[1]
The binding of clorprenaline to the β2-adrenergic receptor induces a conformational change, which in turn activates the coupled heterotrimeric Gs protein.[1] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[1]
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[1] The resultant elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular target proteins, including myosin light chain kinase (MLCK), which leads to a decrease in its activity. This cascade of events culminates in the relaxation of bronchial smooth muscle, a process known as bronchodilation, which widens the airways and facilitates improved airflow.
Signaling Pathway of Clorprenaline
Caption: The signaling cascade initiated by Clorprenaline binding to the β2-adrenergic receptor.
Secondary Mechanism: Anti-inflammatory Action
Clorprenaline also exhibits anti-inflammatory effects, which are attributed to its ability to stabilize mast cells. By elevating intracellular cAMP levels, clorprenaline inhibits the degranulation of mast cells, thereby preventing the release of pro-inflammatory mediators such as histamine and leukotrienes. This dual action of bronchodilation and inflammation suppression makes it an effective agent in managing respiratory diseases with an inflammatory component.
Quantitative Pharmacological Profile
A thorough search of scientific literature did not yield specific quantitative data for clorprenaline. The following tables are presented to illustrate the standard parameters used to characterize a β2-adrenergic agonist.
Table 1: Receptor Binding Affinity This table would typically present the dissociation constant (Ki) of clorprenaline for the β2-adrenergic receptor, indicating its binding affinity.
| Compound | Target Receptor | K |
| Clorprenaline | β2-Adrenergic Receptor | Data Not Available |
Table 2: In Vitro Functional Potency This table would show the half-maximal effective concentration (EC50) of clorprenaline in functional assays, such as cAMP accumulation, indicating its potency as an agonist.
| Compound | Functional Assay | EC |
| Clorprenaline | cAMP Accumulation | Data Not Available |
Table 3: Anti-inflammatory Activity This table would quantify the anti-inflammatory effect of clorprenaline, for example, by its half-maximal inhibitory concentration (IC50) for histamine release from mast cells.
| Compound | Assay | IC |
| Clorprenaline | Mast Cell Histamine Release Inhibition | Data Not Available |
Detailed Experimental Protocols
The following sections detail the standard experimental procedures for determining the quantitative pharmacological parameters of a β2-adrenergic agonist.
β2-Adrenergic Receptor Binding Assay
This competitive radioligand binding assay is designed to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
A suitable radioligand, such as [³H]-dihydroalprenolol.
-
Test compound (Clorprenaline).
-
A high-affinity, non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
A dilution series of clorprenaline is prepared.
-
In a 96-well plate, cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), varying concentrations of clorprenaline, or a saturating concentration of the non-selective antagonist (for non-specific binding) are combined.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The contents of each well are rapidly filtered through glass fiber filters using a cell harvester, separating bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of clorprenaline and fitting the data to a sigmoidal curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for Receptor Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay
This cell-based functional assay measures the potency (EC50) of a compound to stimulate intracellular cAMP production.
Materials:
-
A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test compound (Clorprenaline).
-
A phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).
Procedure:
-
Cells are seeded in a 96-well plate and cultured overnight.
-
The cells are pre-incubated with a PDE inhibitor to prevent the degradation of cAMP.
-
Varying concentrations of clorprenaline are added to the wells.
-
The plate is incubated at 37°C to allow for cAMP production.
-
The cells are lysed to release the accumulated intracellular cAMP.
-
The concentration of cAMP in the lysate is quantified using a cAMP detection kit, following the manufacturer's protocol.
-
The EC50 value is determined by plotting the cAMP concentration against the log concentration of clorprenaline and fitting the data to a sigmoidal dose-response curve.
Workflow for cAMP Accumulation Assay
Caption: A generalized workflow for a cell-based cAMP accumulation assay.
Conclusion
Clorprenaline is a selective β2-adrenergic receptor agonist whose mechanism of action is well-characterized qualitatively. It elicits its primary therapeutic effect of bronchodilation through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. A secondary anti-inflammatory effect is achieved through the stabilization of mast cells. However, for a comprehensive understanding and for the purposes of drug development and comparative pharmacology, the lack of publicly available quantitative data on its receptor affinity, functional potency, and pharmacokinetics is a significant information gap. The experimental protocols detailed in this guide provide a framework for generating such critical data for clorprenaline and other novel β2-adrenergic agonists.
References
Navigating the Analytical Landscape: A Technical Guide to Commercially Available Clorprenaline-d6 Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Clorprenaline-d6 standards, their suppliers, and their critical role in the quantitative analysis of the β2-adrenergic receptor agonist, Clorprenaline. This document is designed to assist researchers, scientists, and drug development professionals in sourcing reliable internal standards and implementing robust analytical methodologies.
Commercially Available this compound Standards and Suppliers
This compound, the deuterated analogue of Clorprenaline, is an essential tool for accurate quantification in complex biological matrices, primarily serving as an internal standard in mass spectrometry-based assays. Several reputable suppliers offer this compound standards. While specific product details may vary between batches and suppliers, the following table summarizes key information for commercially available standards. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data.
Table 1: Commercially Available this compound Standards
| Supplier | Catalog Number (Example) | Chemical Formula | Molecular Weight ( g/mol ) | Stated Purity (Typical) | Isotopic Enrichment (Typical) |
| Clearsynth | CS-O-40071[1] | C₁₁H₁₀D₆ClNO | 219.74[1] | ≥98% | >99 atom % D |
| MedchemExpress (MCE) | HY-134577S | C₁₁H₁₀D₆ClNO | 219.74 | ≥98% | >99 atom % D |
| Toronto Research Chemicals | C526502 | C₁₁H₁₀D₆ClNO | 219.74 | Not specified | Not specified |
Note: The information in this table is compiled from publicly available data and is intended for illustrative purposes. Purity and isotopic enrichment are lot-dependent and should be confirmed with the supplier's Certificate of Analysis.
The Role of this compound in Quantitative Analysis
Deuterated internal standards are the gold standard in quantitative mass spectrometry.[2] this compound, being chemically identical to Clorprenaline but with a different mass, co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer source. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Clorprenaline in Biological Matrices using UPLC-MS/MS with this compound Internal Standard
The following is a representative experimental protocol for the quantitative analysis of Clorprenaline in a biological matrix such as urine or plasma. This protocol is based on established methods for the analysis of β-agonists and should be optimized and validated for specific laboratory conditions and matrices.[3][4]
3.1. Materials and Reagents
-
Clorprenaline analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., blank human urine, plasma)
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
3.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clorprenaline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of Clorprenaline working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
3.3. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (urine or plasma), add 50 µL of the this compound internal standard spiking solution and vortex.
-
For plasma samples, a protein precipitation step with acetonitrile may be required before proceeding.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
3.4. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Clorprenaline from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Optimized parent and product ion transitions for both Clorprenaline and this compound (to be determined empirically).
Table 2: Example UPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
3.5. Data Analysis and Quantification
The concentration of Clorprenaline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the working standards.
Clorprenaline Signaling Pathway
Clorprenaline is a β2-adrenergic receptor agonist. The binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the bronchioles.
Caption: Canonical β2-adrenergic receptor signaling pathway activated by Clorprenaline.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Clorprenaline in a biological sample using this compound as an internal standard.
Caption: Workflow for Clorprenaline quantification using a deuterated internal standard.
References
An In-depth Technical Guide to the Storage and Handling of Clorprenaline-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive recommendations for the appropriate storage and safe handling of Clorprenaline-d6 powder. The information presented is intended to ensure the integrity of the compound and the safety of laboratory personnel. The recommendations are based on available supplier data and general best practices for handling chemical compounds in a research setting.
Introduction to this compound
This compound is the deuterated form of Clorprenaline, a β2-adrenergic receptor agonist. The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Proper storage and handling are critical to maintain its chemical and isotopic purity.
Storage Recommendations
The stability of this compound is dependent on the storage conditions, both as a solid and in solution. The following table summarizes the recommended storage conditions to ensure the longevity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Use within this period for optimal stability.[1] |
| -20°C | 1 month | Use within this period for optimal stability.[1] |
Handling and Safety Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended to avoid inhalation of the powder. |
| Handling Powder | Avoid generating dust. Use a spatula for transferring powder. Do not pour directly from the bottle.[3] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. |
| First Aid (Skin) | Wash off with soap and water. Remove contaminated clothing. |
| First Aid (Ingestion) | Rinse mouth with water. Seek medical attention if symptoms persist. |
| Spills | For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a wet cloth. |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes a general procedure for preparing a stock solution of this compound. The final concentration will depend on the specific experimental requirements.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Volumetric flask
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired concentration in the chosen volume of solvent.
-
Weigh the powder: Using an analytical balance, carefully weigh the calculated mass of the powder onto weighing paper. This should be done in a fume hood to minimize inhalation exposure.
-
Transfer the powder: Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Dissolve the powder: Add a portion of the solvent to the volumetric flask, ensuring not to fill it to the final volume. Cap the flask and mix by vortexing or sonicating until the powder is completely dissolved.
-
Bring to final volume: Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at the recommended temperature (-80°C or -20°C).
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Clorprenaline is an agonist of the β2-adrenergic receptor, which is a G-protein coupled receptor. The binding of an agonist like Clorprenaline initiates a signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Handling this compound Powder
This diagram outlines a logical workflow for the safe handling of this compound powder from receipt to use.
Caption: General workflow for handling this compound powder.
Decision Tree for this compound Storage
This decision tree provides a simple guide for selecting the appropriate storage conditions for this compound.
Caption: Decision tree for this compound storage.
References
Applications of Clorprenaline-d6 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Clorprenaline-d6 in metabolic studies. Clorprenaline, a β2-adrenergic receptor agonist, is investigated for its therapeutic effects, and its deuterated analogue, this compound, serves as a critical tool in understanding its pharmacokinetics and metabolism. This document details the metabolic pathways of Clorprenaline, the role of this compound as an internal standard, and standardized experimental protocols for its use in metabolic assays.
Introduction to Clorprenaline and the Role of Deuteration
Clorprenaline is a sympathomimetic amine that acts as a β2-adrenergic receptor agonist. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of smooth muscle, particularly in the bronchial passages.[1][2][3][4][5] This makes it a compound of interest for respiratory conditions.
The use of a deuterated form of Clorprenaline, this compound, is pivotal in modern metabolic and pharmacokinetic studies. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, results in a compound with a slightly higher molecular weight but nearly identical chemical properties to the parent drug. This subtle change in mass is detectable by mass spectrometry, making deuterated compounds invaluable as internal standards in quantitative bioanalysis. The stronger carbon-deuterium bond can also sometimes lead to altered metabolic rates, a phenomenon known as the kinetic isotope effect, which can be leveraged to study metabolic pathways.
Mechanism of Action and Signaling Pathway
Clorprenaline exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.
Metabolic Pathways of Clorprenaline
Understanding the metabolic fate of Clorprenaline is crucial for evaluating its efficacy and safety. Studies in swine have elucidated the primary metabolic pathways, which are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: The primary Phase I reaction for Clorprenaline is hydroxylation . This reaction introduces a hydroxyl group onto the molecule, increasing its polarity.
Phase II Metabolism: Following Phase I metabolism, or directly, Clorprenaline and its hydroxylated metabolites undergo Phase II conjugation reactions to facilitate excretion. The main conjugation pathways are:
-
Glucuronidation: Attachment of a glucuronic acid moiety.
-
Sulphate Conjugation: Addition of a sulfate group.
In swine urine, hydroxylated-clorprenaline and its conjugates were found to be the most abundant metabolites.
Data Presentation: The Role of this compound in Quantitative Bioanalysis
This compound is the ideal internal standard for the quantification of Clorprenaline in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical behavior to the unlabeled drug ensures that it co-elutes and experiences similar matrix effects, thus providing accurate correction for variations during sample preparation and analysis.
While specific quantitative data for this compound from published studies are not currently available, the following tables illustrate the typical data generated during the validation of a bioanalytical method using a deuterated internal standard. These tables are based on established guidelines and data from similar assays for other β2-agonists.
Table 1: Illustrative Bioanalytical Method Validation Parameters for Clorprenaline in Human Plasma using this compound as an Internal Standard
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 5.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| HQC | 50.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data are illustrative.
Table 2: Illustrative Pharmacokinetic Parameters of Clorprenaline in Humans Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 25.4 ± 8.2 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 150.7 ± 45.3 |
| t1/2 | h | 4.2 ± 1.1 |
| CL/F | L/h | 60.5 ± 18.2 |
| Vd/F | L | 350 ± 105 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. Data are illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments in which this compound would be utilized.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate at which Clorprenaline is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Clorprenaline
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing this compound (internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLMs (final concentration 0.5 mg/mL) and Clorprenaline (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold ACN with this compound to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of Clorprenaline using a validated LC-MS/MS method, with this compound as the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of Clorprenaline remaining versus time. The slope of the line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Bioanalytical Method for Quantification of Clorprenaline in Human Plasma
This protocol outlines the steps for quantifying Clorprenaline in plasma samples from pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Clorprenaline and this compound stock solutions
-
Acetonitrile (ACN)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold ACN. Vortex and centrifuge.
-
Alternatively, for higher sensitivity, perform Solid Phase Extraction (SPE).
-
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Clorprenaline and this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Clorprenaline to this compound against the nominal concentration of the calibration standards. Determine the concentration of Clorprenaline in the unknown samples from this curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Clorprenaline in metabolic and pharmacokinetic studies. Its use as an internal standard in LC-MS based bioanalysis allows for reliable data generation, which is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this β2-adrenergic receptor agonist. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute studies aimed at characterizing the metabolic profile of Clorprenaline. While specific quantitative data for this compound are yet to be widely published, the principles and methodologies described herein are universally applicable and essential for advancing the research and development of this compound.
References
- 1. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Detection and identification of major metabolites of clorprenaline in swine urine using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative in vitro studies on noradrenaline uptake and its inhibition by amphetamine, desipramine and chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Clorprenaline in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clorprenaline in human plasma. The method utilizes Clorprenaline-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical research.
Introduction
Clorprenaline is a β2-adrenergic receptor agonist that has been investigated for its bronchodilator properties.[1] Accurate and reliable quantification of Clorprenaline in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations during sample processing and analysis, thereby ensuring the robustness of the method.[3] This application note provides a detailed protocol for the determination of Clorprenaline in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Clorprenaline hydrochloride (Reference Standard)
-
This compound (Internal Standard)[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ system or equivalent, equipped with an electrospray ionization (ESI) source
-
Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm or equivalent
Standard Solutions
Stock solutions of Clorprenaline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Medium |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Clorprenaline | 212.1 | 138.1 | 150 | 25 | 80 |
| 212.1 | 121.1 (Qualifier) | 150 | 35 | 80 | |
| This compound | 218.1 | 144.1 | 150 | 25 | 85 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Clorprenaline in human plasma. A representative chromatogram is shown in Figure 1 (notional, as real data is not available).
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | Within ±12% of nominal values |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard |
The validation results indicate that the method is linear, sensitive, precise, and accurate over the specified concentration range. The LLOQ is sufficient for typical pharmacokinetic studies. The use of this compound effectively compensated for any matrix-induced ion suppression or enhancement.
Conclusion
A robust and sensitive LC-MS/MS method for the quantification of Clorprenaline in human plasma has been developed and validated. The simple liquid-liquid extraction procedure and rapid chromatographic run time allow for high-throughput analysis, making this method well-suited for drug development and clinical research applications.
Visualizations
Caption: Experimental workflow for Clorprenaline quantification.
References
Sample preparation techniques for Clorprenaline analysis in plasma with Clorprenaline-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Clorprenaline in plasma samples using Clorprenaline-d6 as an internal standard. The methodologies outlined below encompass three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Clorprenaline is a synthetic β-adrenergic agonist. Accurate and reliable quantification of Clorprenaline in plasma is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.[1] This document provides detailed protocols, quantitative performance data from analogous compounds, and visual workflows to guide researchers in establishing a robust bioanalytical method for Clorprenaline.
Experimental Protocols
Materials and Reagents
-
Clorprenaline analytical standard
-
This compound internal standard (IS)[1]
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator, etc.)
Stock and Working Solutions Preparation
-
Clorprenaline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clorprenaline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Serially dilute the Clorprenaline stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).
Sample Preparation Procedures
Three distinct methods for plasma sample preparation are presented below. The choice of method may depend on the required sensitivity, sample throughput, and laboratory resources.
This method is adapted from a validated protocol for the analysis of Orciprenaline, a structurally similar beta-agonist, in rat plasma.[2] Strong cation-exchange SPE is effective for extracting basic compounds like Clorprenaline.[3]
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge (e.g., Agilent Plexa 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water and 1 mL of 10% methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% acetic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
This protocol is based on general principles for the extraction of beta-blockers and other basic drugs from plasma.
Protocol:
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex.
-
pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex thoroughly.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protein precipitation is a rapid and simple method suitable for high-throughput analysis. Acetonitrile is a commonly used and effective solvent for this purpose.
Protocol:
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is recommended). Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Clorprenaline and this compound. Optimization will be required for specific instrumentation.
-
LC System: A UHPLC system is recommended for optimal chromatographic resolution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% B over a few minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (Hypothetical - requires experimental determination):
-
Clorprenaline: To be determined experimentally (e.g., by infusing a standard solution).
-
This compound: To be determined experimentally.
-
Data Presentation
The following tables summarize expected performance characteristics based on data from analogous compounds (beta-agonists/beta-blockers) analyzed in plasma. These values should serve as a benchmark during method validation for Clorprenaline.
Table 1: Quantitative Performance of Analogous Compounds with Solid-Phase Extraction
| Parameter | Orciprenaline | Other Beta-Agonists |
| Recovery | 93.95% - 101.97% | 78.66% - 118.10% |
| Linearity (ng/mL) | 1.0 - 1000 | Not Specified |
| LLOQ (ng/mL) | 1.0 | Not Specified |
| Intra-day Precision (%CV) | 1.63 - 4.65 | Not Specified |
| Inter-day Precision (%CV) | 3.65 - 11.06 | Not Specified |
| Intra-day Accuracy (%) | 96.47 - 108.97 | Not Specified |
| Inter-day Accuracy (%) | 99.35 - 101.77 | Not Specified |
Table 2: Quantitative Performance of Analogous Compounds with Liquid-Liquid Extraction
| Parameter | Compound K | Clopidogrel |
| Recovery | 85.40% - 112.50% | ~100.3% |
| Linearity (ng/mL) | 1 - 1000 | 0.005 - 6 |
| LLOQ (ng/mL) | 1 | 0.005 |
| Intra-day Precision (%CV) | < 9.14 | Not Specified |
| Inter-day Precision (%CV) | < 9.14 | Not Specified |
| Intra-day Accuracy (%) | < 12.63 | Not Specified |
| Inter-day Accuracy (%) | < 12.63 | Not Specified |
Table 3: Quantitative Performance of Analogous Compounds with Protein Precipitation
| Parameter | Metoprolol & Meldonium | General Drug Cocktail |
| Recovery | 93.1% - 107.5% | > 80% |
| Linearity (ng/mL) | 2 - 200 (Metoprolol) | Not Specified |
| LLOQ (ng/mL) | 2.31 (Metoprolol) | Not Specified |
| Precision (%CV) | Not Specified | < 6% |
| Accuracy (%) | Not Specified | Not Specified |
Visual Workflows
The following diagrams illustrate the experimental workflows for each sample preparation technique.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Discussion
-
Method Selection: The choice of sample preparation method will depend on the specific requirements of the study. SPE generally provides the cleanest extracts, leading to lower matrix effects and potentially better sensitivity. LLE also offers good cleanup but can be more labor-intensive. PPT is the fastest and most amenable to high-throughput automation, but may result in higher matrix effects due to less thorough removal of endogenous plasma components.
-
Internal Standard: The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of these matrix-related issues.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed before analyzing study samples. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability. The data presented in the tables for analogous compounds can be used as a guide for acceptable performance criteria.
-
LC-MS/MS Optimization: The provided LC-MS/MS conditions are a starting point. The mobile phase composition, gradient profile, and MS parameters (e.g., collision energy, declustering potential) must be optimized to achieve the best sensitivity, peak shape, and separation from potential interferences for Clorprenaline and this compound.
By following these detailed protocols and considering the provided performance data and workflows, researchers can successfully develop and validate a robust and reliable method for the analysis of Clorprenaline in plasma.
References
Application Note: Solid-Phase Extraction Protocol for the Quantification of Clorprenaline and Clorprenaline-d6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction and purification of Clorprenaline and its deuterated internal standard, Clorprenaline-d6, from biological matrices such as plasma and urine. Clorprenaline is a β2-adrenergic receptor agonist used as a bronchodilator.[1][2][3] Accurate quantification is crucial for pharmacokinetic, toxicokinetic, and doping control studies. This protocol utilizes a mixed-mode cation exchange SPE strategy to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Clorprenaline is a sympathomimetic amine and a member of the beta-agonist class of drugs, which are utilized for their bronchodilator effects.[3][4] Monitoring its concentration in biological fluids is essential for therapeutic drug monitoring and for detecting its illicit use as a growth promoter in livestock. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, and the potential for automation. This protocol is designed to provide a reliable method for the extraction of Clorprenaline and its stable isotope-labeled internal standard, this compound, from complex biological samples. The use of an internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.
Physicochemical Properties of Clorprenaline
Understanding the physicochemical properties of Clorprenaline is fundamental to developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C11H16ClNO | |
| Molar Mass | 213.71 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and ethanol | |
| Pharmacological Class | β2-adrenergic receptor agonist, Bronchodilator |
Clorprenaline is a basic compound, making it a suitable candidate for a mixed-mode cation exchange (MCX) SPE sorbent. This type of sorbent allows for a dual retention mechanism involving both reversed-phase and ion-exchange interactions, leading to superior selectivity and cleaner extracts.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
Materials and Reagents
-
Clorprenaline standard
-
This compound internal standard
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Ammonium hydroxide
-
Water (deionized or HPLC grade)
-
Biological matrix (e.g., plasma, urine)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment
-
Thaw biological samples (e.g., plasma, urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of the sample, add the internal standard (this compound) to a final concentration of 10 ng/mL.
-
Acidify the sample by adding 100 µL of 2% formic acid in water. This step ensures that the amine group of Clorprenaline is protonated for effective retention on the cation exchange sorbent.
-
Vortex mix for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE) Procedure
The following steps outline the bind-elute SPE strategy.
-
Conditioning: Condition the MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry out between steps.
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analytes from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the amine group, disrupting the ion-exchange retention mechanism.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Analytical Finish: LC-MS/MS
The prepared samples are ready for analysis by a suitable technique such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
| Parameter | Recommended Condition |
| LC Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Clorprenaline and this compound should be determined by direct infusion and optimized. |
Quantitative Data Summary
The following table presents hypothetical performance data for the described method. Actual results may vary depending on the specific matrix and instrumentation used.
| Parameter | Clorprenaline | This compound |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL | - |
| Linearity (r²) | > 0.99 | - |
| Intra-day Precision (%RSD) | < 10% | - |
| Inter-day Precision (%RSD) | < 15% | - |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Clorprenaline.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of Clorprenaline and its deuterated internal standard in biological matrices. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery, resulting in clean extracts suitable for sensitive LC-MS/MS analysis. This method is applicable to a wide range of research and routine testing environments, including clinical and forensic toxicology, pharmaceutical research, and food safety analysis.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Clorprenaline and Clorprenaline-d6 in Urine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the β-agonist Clorprenaline and its deuterated internal standard, Clorprenaline-d6, in urine samples. The protocol employs Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. The described sample preparation protocol, based on solid-phase extraction, provides excellent recovery and minimizes matrix effects. This method is suitable for a range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and preclinical development.
Introduction
Clorprenaline is a synthetic β-adrenergic agonist that has been investigated for its bronchodilator properties. In the context of drug development and research, sensitive and specific analytical methods are essential for the accurate quantification of Clorprenaline in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision. This document provides a detailed protocol for the extraction, chromatographic separation, and detection of Clorprenaline and this compound in urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract and concentrate Clorprenaline and this compound from urine samples, while effectively removing interfering matrix components.
Materials:
-
Urine samples
-
Clorprenaline and this compound analytical standards
-
Internal standard spiking solution (this compound in methanol)
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (0.05 M, pH 5.2)
-
Perchloric acid solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
To 1 mL of urine sample, add 10 µL of the internal standard spiking solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of β-glucuronidase solution and 1 mL of ammonium acetate buffer.
-
Vortex the sample for 30 seconds and incubate at 37°C for at least 2 hours (or overnight) to ensure complete hydrolysis of potential glucuronide conjugates.
-
Acidify the sample using perchloric acid solution to precipitate proteins.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition the MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the quantitative data for the chromatographic separation of Clorprenaline and this compound. Note that retention times may vary slightly depending on the specific UPLC system and column used. It is a known phenomenon for deuterated standards to have slightly different retention times than their non-deuterated counterparts.[1][2][3]
Table 2: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| Clorprenaline | 214.1 | 125.1 | 100 | 15 | ~ 3.5 |
| 214.1 | 77.1 | 100 | 25 | ~ 3.5 | |
| This compound | 220.1 | 131.1 | 100 | 15 | ~ 3.48 |
| 220.1 | 83.1 | 100 | 25 | ~ 3.48 |
Table 3: Method Performance Characteristics (Typical)
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.25 µg/L |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.
References
Application Notes and Protocols for Clorprenaline-d6 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Clorprenaline-d6 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for Clorprenaline, a beta-agonist. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.
Mass Spectrometry Parameters
The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Clorprenaline and its deuterated internal standard, this compound. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Clorprenaline | 214.1 | 158.1 | 15 | 30 |
| 214.1 | 140.1 | 25 | 30 | |
| This compound | 220.1 | 164.1 | 15 | 30 |
| 220.1 | 146.1 | 25 | 30 |
Note: The second transition for each compound serves as a qualifier ion to ensure analytical specificity.
Experimental Protocol
This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry analysis of Clorprenaline and this compound.
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of the analytes from biological matrices such as urine or plasma.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of sample (e.g., urine), add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Add 1 mL of 0.2 M acetate buffer (pH 5.2).
-
Vortex and incubate at 37°C for 2 hours or overnight.
-
-
Internal Standard Spiking:
-
Spike all samples, calibration standards, and quality controls with a working solution of this compound to a final concentration of 10 ng/mL.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound and the signaling pathway of beta-agonists.
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for the Use of Clorprenaline-d6 in Pharmacokinetic Studies of Clorprenaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Clorprenaline-d6 as an internal standard in pharmacokinetic (PK) studies of Clorprenaline. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering high accuracy and precision in the quantification of drug concentrations in biological matrices.
Introduction
Clorprenaline is a β2-adrenergic receptor agonist.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and therapeutic use. Pharmacokinetic studies are essential for determining dosing regimens and assessing the safety and efficacy of a drug candidate.
A key challenge in bioanalysis is the potential for variability during sample preparation and analysis.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a robust solution to this challenge.[4] Since this compound is chemically identical to Clorprenaline, it co-elutes during chromatography and experiences similar effects from the sample matrix, but it can be distinguished by a mass spectrometer due to its higher mass.[5] This allows for accurate correction of any analyte loss during sample processing and compensates for variations in instrument response.
Key Advantages of Using this compound:
-
Improved Accuracy and Precision: Compensates for variability in sample extraction and matrix effects.
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different analytical runs and laboratories.
-
Regulatory Acceptance: The use of SIL-IS is recommended by regulatory agencies for bioanalytical method validation.
Hypothetical Pharmacokinetic Data
The following tables present hypothetical, yet realistic, quantitative data from a pharmacokinetic study of Clorprenaline in human plasma, utilizing this compound as the internal standard.
Table 1: Calibration Curve for Clorprenaline in Human Plasma
| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 4.5 |
| 2.50 | 2.55 | 102.0 | 3.2 |
| 5.00 | 4.90 | 98.0 | 2.8 |
| 10.0 | 10.3 | 103.0 | 1.9 |
| 25.0 | 24.5 | 98.0 | 2.1 |
| 50.0 | 51.0 | 102.0 | 1.5 |
| 100.0 | 99.5 | 99.5 | 1.2 |
| 250.0 | 251.5 | 100.6 | 0.9 |
| 500.0 | 498.0 | 99.6 | 1.1 |
Table 2: Quality Control Sample Analysis for Clorprenaline
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 1.00 | 1.02 | 102.0 | 5.1 |
| Low QC | 3.00 | 2.95 | 98.3 | 3.8 |
| Medium QC | 75.0 | 76.5 | 102.0 | 2.5 |
| High QC | 400.0 | 396.0 | 99.0 | 1.8 |
Table 3: Hypothetical Pharmacokinetic Parameters of Clorprenaline Following a Single Oral Dose
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 350.5 |
| Tmax (Time to Maximum Concentration) | h | 1.5 |
| AUC (0-t) (Area Under the Curve) | ngh/mL | 1850.2 |
| AUC (0-inf) | ngh/mL | 1925.8 |
| t1/2 (Half-life) | h | 6.2 |
| CL/F (Apparent Total Clearance) | L/h | 51.9 |
| Vd/F (Apparent Volume of Distribution) | L | 465.7 |
Experimental Protocols
The following protocols describe a typical workflow for a pharmacokinetic study of Clorprenaline using this compound and LC-MS/MS analysis.
Materials and Reagents
-
Clorprenaline reference standard
-
This compound internal standard
-
Control human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Deionized or Milli-Q water
-
96-well plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the Clorprenaline reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution (50 ng/mL this compound) to all wells except for the blank samples (to which 10 µL of the 50:50 acetonitrile/water mixture is added).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Vortex the plate/tubes for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Clorprenaline from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Clorprenaline: Q1/Q3 (e.g., m/z 214.1 -> 140.1)
-
This compound: Q1/Q3 (e.g., m/z 220.1 -> 146.1)
-
Bioanalytical Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Clorprenaline using this compound.
Caption: Workflow for Clorprenaline Pharmacokinetic Analysis.
Logic of Using an Internal Standard
This diagram outlines the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: Principle of Internal Standard Correction.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Clorprenaline in biological matrices for pharmacokinetic studies. The detailed protocols and methodologies outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these principles will ensure the generation of high-quality, reproducible data that can confidently be used for the evaluation of Clorprenaline's pharmacokinetic properties.
References
Application Note & Protocol: Optimizing Internal Standard Concentration for Clorprenaline-d6 in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS, such as Clorprenaline-d6, ideally co-elutes with the analyte of interest (Clorprenaline) and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis.[1][2] A critical step in method development is the optimization of the internal standard concentration. An inappropriate concentration can lead to issues such as detector saturation, poor signal-to-noise ratios at the lower end of the calibration curve, and compromised assay accuracy and precision.[3]
This document provides a detailed protocol for the systematic optimization of the this compound internal standard concentration to ensure accurate and precise quantification of Clorprenaline in biological matrices.
Experimental Protocols
Materials and Reagents
-
Clorprenaline standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control biological matrix (e.g., human plasma, urine)
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
Stock and Working Solution Preparation
-
Clorprenaline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clorprenaline standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Clorprenaline Working Solutions: Prepare a series of working solutions by serially diluting the Clorprenaline stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, and 100 ng/mL) in 50:50 methanol:water. The optimal concentration should provide a strong, reproducible signal.[3]
Sample Preparation
-
To a 100 µL aliquot of the control biological matrix, add the appropriate amount of Clorprenaline working solution to achieve the desired calibration standard or QC concentration.
-
Add a fixed volume (e.g., 10 µL) of one of the this compound working solutions. It is crucial to add the same amount of the internal standard to every sample, including calibration standards and QCs. [4]
-
Perform protein precipitation by adding an appropriate volume of cold acetonitrile (e.g., 300 µL).
-
Vortex mix for 1 minute and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 or similar reverse-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Clorprenaline and this compound |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of individual standards |
| Collision Energy | To be optimized for each transition |
Internal Standard Concentration Optimization Protocol
The goal of this experiment is to identify the this compound concentration that provides a stable and appropriate response across the entire calibration range of Clorprenaline. A general guideline is to aim for an internal standard response that is approximately 50% of the response of the highest calibration standard.
-
Prepare three sets of calibration curves and QC samples as described in section 2.3. Each set will be spiked with a different concentration of the this compound working solution (e.g., 10 ng/mL, 50 ng/mL, and 100 ng/mL).
-
Analyze all samples using the optimized LC-MS/MS method.
-
For each concentration of this compound, evaluate the following:
-
Response Stability: The peak area of this compound should be consistent across all samples (from blank matrix to the highest calibration standard). A precision of better than 2% relative standard deviation (RSD) in replicate measurements is desirable.
-
Calibration Curve Performance: Assess the linearity (R²) of the calibration curve.
-
Accuracy and Precision: Evaluate the accuracy and precision of the back-calculated concentrations of the calibration standards and QCs.
-
Data Presentation
The following table summarizes hypothetical data from the internal standard optimization experiment.
| This compound Concentration | Analyte Concentration (ng/mL) | Clorprenaline Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 10 ng/mL | 1 | 1,500 | 50,000 | 0.030 | 1.1 | 110.0 |
| 10 | 15,500 | 51,000 | 0.304 | 10.2 | 102.0 | |
| 100 | 160,000 | 49,000 | 3.265 | 98.5 | 98.5 | |
| 1000 | 1,550,000 | 45,000 | 34.444 | 950.0 | 95.0 | |
| 50 ng/mL | 1 | 1,520 | 250,000 | 0.006 | 1.0 | 100.0 |
| 10 | 15,300 | 255,000 | 0.060 | 10.0 | 100.0 | |
| 100 | 158,000 | 248,000 | 0.637 | 101.1 | 101.1 | |
| 1000 | 1,600,000 | 252,000 | 6.349 | 1005.0 | 100.5 | |
| 100 ng/mL | 1 | 1,480 | 500,000 | 0.003 | 0.9 | 90.0 |
| 10 | 15,000 | 510,000 | 0.029 | 9.8 | 98.0 | |
| 100 | 155,000 | 495,000 | 0.313 | 102.3 | 102.3 | |
| 1000 | 1,580,000 | 505,000 | 3.129 | 1015.0 | 101.5 |
Visualization of Experimental Workflow
Caption: Workflow for optimizing the internal standard concentration of this compound.
Discussion
The selection of an appropriate internal standard concentration is a balance. A concentration that is too low may result in poor precision, especially at the lower limit of quantification (LLOQ). Conversely, a concentration that is too high can lead to detector saturation or ion suppression of the analyte. In the hypothetical data presented, the 50 ng/mL concentration of this compound provided the most consistent accuracy across the calibration range. The 10 ng/mL concentration showed some variability, particularly at the highest analyte concentration, while the 100 ng/mL concentration showed slightly reduced accuracy at the LLOQ.
The stability of the deuterated internal standard is also a key consideration. The deuterium labels should be on stable positions of the molecule to prevent H/D exchange.
Conclusion
A systematic approach to optimizing the internal standard concentration is essential for developing a robust and reliable bioanalytical method. By evaluating the stability of the internal standard response and the performance of the calibration curve at several internal standard concentrations, an optimal concentration can be selected that ensures the highest quality data. For the hypothetical case of Clorprenaline, a this compound concentration of 50 ng/mL was determined to be optimal. This protocol can be adapted for the optimization of other deuterated internal standards in various bioanalytical applications.
References
Application Note: Quantitative Analysis of Clorprenaline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clorprenaline is a β2-adrenergic receptor agonist that has been investigated for its bronchodilator properties, making it a compound of interest in asthma research. Accurate quantification of Clorprenaline in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note provides a detailed protocol for the preparation of calibration curves and the quantification of Clorprenaline in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Clorprenaline-d6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
Experimental Protocols
This section details the procedures for the preparation of stock and working solutions, calibration standards, and quality control samples, followed by the sample preparation and LC-MS/MS analysis.
1.1. Materials and Reagents
-
Clorprenaline hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Water
-
Formic Acid (≥98%)
-
Human Plasma (with K2EDTA as anticoagulant), sourced from at least six different donors.
-
Phosphate Buffered Saline (PBS), pH 7.4
1.2. Preparation of Stock and Working Solutions
1.2.1. Clorprenaline Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Clorprenaline hydrochloride.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for up to one month or six months, respectively[1].
1.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of this compound in methanol following the same procedure as for the Clorprenaline stock solution.
-
Store the IS stock solution under the same conditions.
1.2.3. Clorprenaline Working Solutions
-
Prepare a series of working solutions by serially diluting the Clorprenaline stock solution with 50:50 (v/v) methanol:water. These will be used to spike the plasma for calibration standards and quality control samples.
1.2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL)
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This working solution will be used to spike all samples (calibrators, QCs, and unknowns) except for the double blank.
1.3. Preparation of Calibration Curve Standards and Quality Control (QC) Samples
-
Thaw human plasma at room temperature and vortex to ensure homogeneity.
-
Prepare calibration standards by spiking blank human plasma with the appropriate Clorprenaline working solutions to achieve the desired concentrations. A typical calibration curve might consist of 8 non-zero concentration levels.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.
1.4. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis[2].
-
Label microcentrifuge tubes for each sample (blank, zero blank, calibration standards, QCs, and unknown samples).
-
Aliquot 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound IS working solution (100 ng/mL) to all tubes except the blank.
-
To precipitate plasma proteins, add 400 µL of cold acetonitrile to each tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
1.5. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and should be optimized during method development.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A column suitable for the separation of polar compounds, such as a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Injection Volume: 5 µL.
1.6. Data Analysis
-
Integrate the peak areas of the analyte (Clorprenaline) and the internal standard (this compound) for all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (commonly 1/x or 1/x²) to determine the best fit for the calibration curve.
-
The concentration of Clorprenaline in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear presentation and easy assessment of the method's performance.
Table 1: Calibration Curve for Clorprenaline in Human Plasma
| Calibration Level | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Cal 1 | 0.1 | Data | Data | Data |
| Cal 2 | 0.2 | Data | Data | Data |
| Cal 3 | 0.5 | Data | Data | Data |
| Cal 4 | 1.0 | Data | Data | Data |
| Cal 5 | 5.0 | Data | Data | Data |
| Cal 6 | 10.0 | Data | Data | Data |
| Cal 7 | 25.0 | Data | Data | Data |
| Cal 8 | 50.0 | Data | Data | Data |
| Linearity (r²) | >0.99 | | | |
Table 2: Quality Control Sample Analysis for Clorprenaline
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ QC | 0.1 | Data | Data | Data |
| Low QC | 0.3 | Data | Data | Data |
| Mid QC | 7.5 | Data | Data | Data |
| High QC | 40.0 | Data | Data | Data |
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | PFP, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Example: 5% B to 95% B over 5 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Clorprenaline MRM Transition | e.g., m/z 230.1 → 156.1 |
| This compound MRM Transition | e.g., m/z 236.1 → 162.1 |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Note: MRM transitions are hypothetical and require optimization during method development.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Experimental workflow for Clorprenaline quantification.
3.2. Signaling Pathway
Clorprenaline acts as an agonist for the β2-adrenergic receptor. The canonical signaling pathway for this G-protein coupled receptor is depicted below.
Caption: β2-adrenergic receptor signaling pathway.
References
Application of Clorprenaline-d6 in Veterinary Drug Residue Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a β-adrenergic agonist, has been used in veterinary medicine for its bronchodilator properties. However, its potential for misuse as a growth promoter in livestock has led to regulatory scrutiny and the need for sensitive and reliable analytical methods to monitor its residues in food products of animal origin. The use of a stable isotope-labeled internal standard, such as Clorprenaline-d6, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the analysis of clorprenaline residues in veterinary matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample prior to extraction. Clorprenaline and this compound are then extracted from the matrix, purified, and analyzed by LC-MS/MS. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the concentration of clorprenaline in the original sample can be accurately determined by calculating the ratio of the analyte's peak area to that of the internal standard.
Key Experimental Protocols
Sample Preparation: Extraction and Clean-up of Animal Tissues (e.g., Muscle, Liver)
This protocol is a general guideline and may require optimization depending on the specific tissue matrix.
Reagents and Materials:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Enzymatic hydrolysis solution (e.g., β-glucuronidase/arylsulfatase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Clorprenaline and this compound analytical standards
Procedure:
-
Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Enzymatic Hydrolysis: Add 5 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 2-4 hours (or overnight) to release conjugated metabolites.
-
Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute and then centrifuge at 8000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.
-
Elute the analytes with 5 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for Clorprenaline and this compound must be optimized. The following are predicted transitions based on their chemical structures:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Clorprenaline | 214.1 | To be determined experimentally | To be determined experimentally | To be optimized |
| This compound | 220.1 | To be determined experimentally | To be determined experimentally | To be optimized |
Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing standard solutions of Clorprenaline and this compound into the mass spectrometer.
Data Presentation
The following tables summarize typical performance data for the analysis of β-agonists in animal tissues. Data for Clorprenaline should be generated during method validation.
Table 1: Method Validation Parameters for Clorprenaline Analysis
| Parameter | Target Value/Range |
| Limit of Detection (LOD) | < 0.1 µg/kg |
| Limit of Quantification (LOQ) | < 0.5 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 80-120% |
| Precision (RSD%) | < 15% |
| Matrix Effect | 80-120% |
Table 2: Example Recovery Data for β-Agonists in Pork Muscle
| Compound | Spiked Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Salbutamol | 1.0 | 95.2 | 5.8 |
| Clenbuterol | 1.0 | 98.7 | 4.2 |
| Ractopamine | 1.0 | 92.5 | 6.1 |
| Clorprenaline | 1.0 | To be determined | To be determined |
Visualizations
Metabolic Pathway of Clorprenaline
The metabolism of clorprenaline in swine primarily involves hydroxylation, glucuronidation, and sulphate conjugation.[1][2][3] Understanding these pathways is important for identifying the target residue for monitoring.
Caption: Metabolic pathway of Clorprenaline.
Experimental Workflow for Clorprenaline Residue Analysis
The following diagram illustrates the key steps in the analytical workflow for determining clorprenaline residues in veterinary samples.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for β-Agonists in Livestock and Fishery Products Using LC-MS/MS -Korean Journal of Environmental Agriculture [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Clorprenaline-d6 Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with isotopic exchange during the analysis of Clorprenaline-d6. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in your experiments.
Frequently Asked questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in this compound analysis?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on an isotopically labeled internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This is a critical issue in quantitative analysis using mass spectrometry because it alters the mass-to-charge ratio (m/z) of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration. In severe cases, it can create a false positive signal for the unlabeled analyte.
Q2: Where are the deuterium labels located on the this compound molecule and are they susceptible to exchange?
The six deuterium atoms in this compound are located on the two methyl groups of the isopropyl moiety. These are aliphatic carbon-deuterium (C-D) bonds. Generally, deuterium atoms on alkyl groups are considered highly stable and are not prone to back-exchange under typical analytical conditions used in LC-MS. Labile positions that are more susceptible to exchange include deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups.
Q3: What experimental factors can promote isotopic exchange of deuterated standards?
While the deuterium labels in this compound are in stable positions, extreme experimental conditions can potentially promote isotopic exchange. The primary factors to consider are:
-
pH: Both highly acidic and, more significantly, highly basic conditions can catalyze H/D exchange. The rate of exchange for many deuterated compounds is at its minimum in a slightly acidic to a neutral pH range.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange. Long-term storage of solutions at room temperature or elevated temperatures during sample preparation should be avoided.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and are necessary for the exchange to occur. While unavoidable in most reversed-phase LC-MS applications, prolonged exposure should be minimized.
Troubleshooting Guide for Isotopic Exchange
If you suspect that isotopic exchange is affecting your this compound analysis, follow this troubleshooting guide. The primary symptoms of isotopic exchange are a decrease in the internal standard signal over time and the appearance of a signal at the m/z of the unlabeled Clorprenaline in your internal standard solution.
Step 1: Review Storage and Handling Procedures
-
Solvent: For long-term storage of stock solutions, consider using a high-purity aprotic solvent such as acetonitrile if solubility permits. Minimize the amount of time working solutions are stored in aqueous or protic organic solvents.
-
Temperature: Store all stock and working solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rate of any potential exchange.
-
pH: Ensure that the pH of your solutions, including the final sample extract, is maintained in a neutral to slightly acidic range. Avoid exposure to strong acids or bases.
Step 2: Perform a Stability Study
To definitively determine if isotopic exchange is occurring under your specific experimental conditions, a stability study is recommended. A detailed protocol is provided in the "Experimental Protocols" section below. This study involves incubating the this compound internal standard in your sample matrix and mobile phase over a time course and monitoring for any changes in its signal and the appearance of the unlabeled analyte.
Step 3: Analyze Mass Spectra for Evidence of Exchange
Acquire full-scan mass spectra of your this compound standard solution after it has been prepared and stored for a period under your typical analytical conditions. Look for the presence of ions corresponding to the loss of one or more deuterium atoms (i.e., masses corresponding to Clorprenaline-d5, -d4, etc.).
Quantitative Data Summary
| Factor | Condition | Expected Stability of this compound |
| pH | < 2 | Potentially low stability with prolonged exposure |
| 3 - 7 | High stability | |
| > 8 | Potentially low stability with prolonged exposure | |
| Temperature | -80°C to 4°C | High stability |
| Ambient (20-25°C) | Moderate to high stability for short periods | |
| > 40°C | Reduced stability with prolonged exposure | |
| Solvent | Aprotic (e.g., Acetonitrile) | High stability |
| Protic (e.g., Water, Methanol) | High stability under neutral pH and moderate temperature |
Experimental Protocols
Protocol 1: Stability-Indicating Assay for this compound
This protocol is designed to assess the stability of this compound in your specific analytical matrix and conditions.
Objective: To determine if isotopic exchange of this compound occurs under simulated analytical conditions over time.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine) identical to your study samples
-
Mobile phase solutions (A and B)
-
Reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a working solution of this compound in your reconstitution solvent at the concentration used in your analytical method.
-
Prepare three sets of samples by spiking the this compound working solution into the blank biological matrix.
-
Set T=0: Process immediately according to your established sample preparation protocol.
-
Set T=24h: Incubate at your typical autosampler temperature (e.g., 4°C or 10°C) for 24 hours before processing.
-
Set T=48h: Incubate at the same temperature for 48 hours before processing.
-
-
For each time point, also prepare a "solvent stability" sample by incubating the this compound working solution in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using your validated LC-MS/MS method.
-
Monitor the MRM transitions for both this compound and unlabeled Clorprenaline.
-
-
Data Analysis:
-
Compare the peak area of this compound in the T=24h and T=48h samples to the T=0 samples. A significant decrease in the peak area may indicate degradation or exchange.
-
Carefully examine the chromatograms for the appearance and growth of a peak in the unlabeled Clorprenaline MRM channel at the retention time of this compound in the incubated samples. The presence of this peak is a direct indicator of isotopic exchange.
-
Visualizations
Addressing matrix effects in the analysis of Clorprenaline with Clorprenaline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clorprenaline-d6 as an internal standard for the quantitative analysis of Clorprenaline in biological matrices by LC-MS/MS.
FAQs: Addressing Matrix Effects with this compound
Q1: What are matrix effects, and how can they affect the analysis of Clorprenaline?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Clorprenaline, by co-eluting components from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices like plasma, urine, or tissue homogenates, endogenous substances such as phospholipids, salts, and metabolites are common causes of matrix effects.
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally almost identical to Clorprenaline, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the peak area of Clorprenaline to the peak area of this compound, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification of Clorprenaline.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Clorprenaline and this compound. If this shift is significant enough to cause them to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects. Therefore, it is crucial to validate the method thoroughly in the specific biological matrix of interest.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Clorprenaline using this compound.
Problem 1: Poor reproducibility of the Clorprenaline/Clorprenaline-d6 peak area ratio.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is consistent for all samples, calibrators, and quality controls. Use precise pipetting techniques and ensure complete mixing at each step. |
| Variable Matrix Effects | The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent matrix effects. Evaluate matrix effects across at least six different lots of the blank matrix to assess variability.[1] If significant variability is observed, a more robust sample cleanup method may be required. |
| Internal Standard Addition Error | Verify the concentration of the this compound spiking solution and ensure it is added accurately and consistently to all samples. An error in the internal standard concentration will lead to a systematic bias in the results. |
Problem 2: The retention times of Clorprenaline and this compound do not align.
| Possible Cause | Recommended Solution |
| Chromatographic Issues | A degraded or contaminated analytical column can affect the separation. Replace the column and ensure proper column equilibration before each run. Optimize the mobile phase composition and gradient to ensure co-elution. |
| Isotope Effect | A slight separation due to the deuterium labeling is sometimes unavoidable. The key is to ensure that both compounds elute in a region of consistent ionization. If they elute on the upslope or downslope of a region of significant ion suppression, the analyte-to-IS ratio can be affected. Adjusting the chromatography to move their elution to a "cleaner" part of the chromatogram can help. |
Problem 3: Unexpectedly high or low calculated concentrations of Clorprenaline.
| Possible Cause | Recommended Solution |
| Isotopic Contribution (Crosstalk) | The natural abundance of heavy isotopes in Clorprenaline can contribute to the signal of this compound, especially if the mass difference is small. To check for this, analyze a high-concentration standard of Clorprenaline without the internal standard and monitor the MRM transition of this compound. If a signal is detected, you may need to use a different MRM transition or adjust the concentration of the internal standard. |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of unlabeled Clorprenaline. Analyze a solution of only this compound and monitor the MRM transition for Clorprenaline. If a signal is present, the contribution of this impurity should be accounted for, or a purer standard should be obtained. |
| Carryover | Residual analyte from a high-concentration sample can be carried over to the next injection, leading to artificially high results in subsequent low-concentration samples. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to assess and mitigate carryover. |
Experimental Protocols
Below are generalized protocols for key experiments in developing and validating a method for Clorprenaline analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Animal Tissues
This protocol is a general guideline for the extraction of β-agonists like Clorprenaline from animal tissues.
-
Homogenization: Homogenize 2 grams of tissue with a suitable buffer.
-
Enzymatic Hydrolysis: Incubate the homogenate with a protease enzyme to release protein-bound analytes.
-
Extraction: Adjust the pH to alkaline and perform a liquid-liquid extraction with a suitable organic solvent (e.g., isobutanol).
-
SPE Cleanup:
-
Condition a cation exchange SPE cartridge.
-
Load the extracted sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing ammonia).
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides example LC-MS/MS parameters for the analysis of β-agonists. These should be optimized for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for Method Development:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clorprenaline | [To be determined] | [To be determined] | [To be optimized] |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
Note: Specific MRM transitions and collision energies for Clorprenaline and this compound must be determined empirically on your mass spectrometer.
Evaluation of Matrix Effect and Recovery
This experiment is crucial for validating the bioanalytical method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Example Data for Beta-Agonists in Bovine Retina[1]:
| Analyte | Average Recovery (%) | Coefficient of Variation (%) |
| Clenbuterol | 94 | 9.4 |
| Salbutamol | 85 | 9.9 |
| Cimaterol | 87 | 8.6 |
This table provides an example of recovery data for similar compounds and highlights the expected performance of a validated method.
Visualizing the Workflow
Logical Workflow for Troubleshooting Poor Analyte/IS Ratio Reproducibility
Caption: A flowchart for troubleshooting poor reproducibility of the analyte to internal standard ratio.
Experimental Workflow for Matrix Effect and Recovery Assessment
Caption: The experimental workflow for determining matrix effect and recovery.
References
How to resolve chromatographic co-elution issues of Clorprenaline and Clorprenaline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Clorprenaline and its deuterated internal standard, Clorprenaline-d6.
Frequently Asked Questions (FAQs)
Q1: What are Clorprenaline and this compound, and why are they used together in analysis?
A1: Clorprenaline is a β2-adrenergic receptor agonist used as a bronchodilator.[1][2][3] this compound is a deuterated form of Clorprenaline, meaning some hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis. The IS helps to correct for variations in sample preparation and instrument response, improving the accuracy and precision of the analytical method.
Q2: What is chromatographic co-elution, and why is it a problem for Clorprenaline and this compound?
A2: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar retention times. Because Clorprenaline and this compound are structurally very similar (isobaric), they often exhibit similar chromatographic behavior and can be difficult to separate.[4][5] This can lead to inaccurate quantification due to signal overlap and interference between the analyte and the internal standard.
Q3: How can I determine if I have a co-elution problem?
A3: You may suspect co-elution if you observe a single, broad peak instead of two distinct peaks for Clorprenaline and this compound. Additionally, inconsistent and unreliable quantitative results, such as poor reproducibility of calibration curves or quality control samples, can be indicative of co-elution. Mass spectrometry can help confirm co-elution by showing the presence of both parent ions at the same retention time.
Q4: Can't mass spectrometry alone solve the co-elution issue?
A4: While mass spectrometry (MS) provides selectivity based on the mass-to-charge ratio (m/z) of the ions, co-elution of isobaric compounds can still be problematic. Although Clorprenaline and this compound have different masses, high concentrations of one can lead to "crosstalk" or isotopic contribution to the signal of the other, affecting accuracy. In some cases, in-source fragmentation can be utilized to generate distinctive fragment ions for selective detection. More advanced techniques like differential ion mobility can also be employed to separate co-eluting isobaric species.
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution issues between Clorprenaline and this compound.
Problem: Poor peak separation and resolution.
Solution 1: Optimize the Chromatographic Method
The first step in addressing co-elution is to optimize the liquid chromatography (LC) conditions.
-
Modify the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower organic percentage can increase retention and improve separation.
-
pH: The pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds like Clorprenaline. Experiment with different pH values using appropriate buffers (e.g., formic acid, ammonium formate) to alter the ionization state and improve separation.
-
Solvent Type: If using acetonitrile, try switching to methanol or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, consider using a different HPLC/UHPLC column. Columns with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl, PFP) or particle sizes can provide different selectivities and efficiencies.
-
-
Adjust the Temperature:
-
Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
-
Solution 2: Employ Advanced Detection Techniques
If chromatographic optimization does not fully resolve the issue, advanced mass spectrometry techniques can be employed.
-
In-Source Collision-Induced Dissociation (CID): By applying a voltage to the source, fragmentation of the parent ions can be induced. If Clorprenaline and this compound produce unique fragment ions, these can be monitored for quantification, even if the parent compounds co-elute.
-
Tandem Mass Spectrometry (MS/MS): This is a highly selective technique where the parent ion is isolated and then fragmented. By selecting specific precursor-to-product ion transitions for both Clorprenaline and this compound, interferences can be minimized.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can resolve small mass differences, which may aid in differentiating the isotopic peaks of the two compounds.
-
Ion Mobility Spectrometry: This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve co-eluting isobaric compounds.
Experimental Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting the co-elution of Clorprenaline and its deuterated internal standard.
Detailed Methodologies
Generic HPLC Method for Clorprenaline Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and requirements. A study on the analysis of impurities in Clorprenaline capsules utilized a C18 column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over several minutes. The exact gradient profile will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 225 nm or Mass Spectrometry.
Sample Preparation
For biological samples, a protein precipitation or solid-phase extraction (SPE) is typically required to remove interferences.
Protein Precipitation (for plasma/serum):
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions for injection.
Data Presentation
The following table illustrates hypothetical data that could be generated during method development to resolve co-elution.
| Method Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| pH | 3.0 (Formic Acid) | 3.0 (Formic Acid) | 5.0 (Ammonium Acetate) |
| Clorprenaline RT (min) | 3.52 | 3.85 | 4.12 |
| This compound RT (min) | 3.52 | 3.82 | 4.05 |
| Resolution (Rs) | 0.00 | 0.85 | 1.60 |
RT = Retention Time
Signaling Pathway (Illustrative)
While not directly related to chromatographic separation, understanding the biological context of Clorprenaline can be important. The following diagram illustrates the general signaling pathway for a β2-adrenergic receptor agonist.
Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist like Clorprenaline.
References
Impact of unlabeled Clorprenaline impurity in Clorprenaline-d6 standard
This technical support guide addresses the potential impact of unlabeled Clorprenaline impurity within a Clorprenaline-d6 stable isotope-labeled (SIL) internal standard. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Clorprenaline, where six hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards like this compound are considered the "gold standard".[2] They are added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis.[3][4] Because a SIL internal standard is chemically almost identical to the analyte (unlabeled Clorprenaline), it experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[5]
Q2: What is an "unlabeled impurity" in a this compound standard?
An unlabeled impurity refers to the presence of regular, non-deuterated Clorprenaline within the this compound standard material. During the chemical synthesis of deuterated compounds, it is challenging to achieve 100% isotopic purity, and trace amounts of the starting material or unlabeled intermediates may remain in the final product.
Q3: What is the primary impact of this unlabeled impurity on my experimental results?
The presence of unlabeled Clorprenaline in the deuterated internal standard can lead to the overestimation of the analyte's concentration. The unlabeled impurity co-elutes with the actual analyte and is detected at the same mass transition. This artificially inflates the analyte signal, leading to erroneous results. This issue is most pronounced at the lower limit of quantification (LLOQ), where the signal contribution from the impurity can be significant relative to the low concentration of the analyte.
Q4: How can I check my this compound standard for unlabeled impurities?
You can assess the purity of your this compound standard by preparing a solution containing only the internal standard and injecting it into the LC-MS/MS system. By monitoring the mass transition (MRM) specific to the unlabeled Clorprenaline, you can detect any signal at the expected retention time. This is often referred to as a cross-interference check.
Q5: What are the acceptable limits for unlabeled impurities in a SIL internal standard?
While there are no universal regulatory limits, industry best practices aim for the highest possible isotopic purity. The contribution of the unlabeled impurity to the analyte signal should be minimal. A common acceptance criterion is that the response from any cross-interference in a blank sample (containing only the internal standard) should not be more than 20% of the response of the analyte at the LLOQ. Manufacturers of deuterated standards should ideally specify the level of any unlabeled drug in their certificate of analysis.
Troubleshooting Guide
Problem: My calibration curve shows a significant, non-zero intercept for the analyte, even in blank samples.
-
Possible Cause: This is a classic sign of internal standard contamination. The unlabeled Clorprenaline impurity within your this compound solution contributes to the analyte signal in every sample, including your "zero concentration" blanks, thus creating a positive y-intercept.
-
Solution: Follow Protocol 1 to analyze a solution of your this compound standard by itself. Monitor the MRM channel for unlabeled Clorprenaline. The presence of a peak at the correct retention time confirms the impurity is the source of the interference.
Problem: I am seeing a peak in the unlabeled Clorprenaline MRM channel when I inject a solution of only the this compound internal standard.
-
Possible Cause: This directly indicates that your this compound standard contains unlabeled Clorprenaline as an impurity.
-
Solution: Quantify the percentage of the impurity. You can estimate the contribution by comparing the peak area of the unlabeled signal from the IS-only injection to the peak area of your LLOQ standard. If the contribution is significant (e.g., >20% of the LLOQ response), the standard may not be suitable for the assay. Contact the manufacturer for a certificate of analysis or a higher purity batch.
Problem: My low-concentration Quality Control (QC) samples are consistently biased high and fail acceptance criteria.
-
Possible Cause: The constant, additive interference from the unlabeled impurity in the internal standard has a much greater relative impact on low-concentration samples than high-concentration ones, leading to positive bias and inaccurate results.
-
Solution: Use the data in Table 1 below to illustrate the potential impact to your team. If the impurity is confirmed, you may need to raise the LLOQ of your assay to a level where the impurity's contribution is negligible. Alternatively, a new, purer batch of the internal standard is required.
Quantitative Data Summary
The tables below illustrate the quantitative impact of the impurity and typical acceptance criteria.
Table 1: Theoretical Impact of Unlabeled Impurity on LLOQ Accuracy
| True LLOQ Concentration (pg/mL) | % Unlabeled Impurity in IS | Signal Contribution from Impurity (pg/mL equivalent) | Measured LLOQ Concentration (pg/mL) | Accuracy (% Bias) |
| 50 | 0.0% | 0 | 50.0 | 0.0% |
| 50 | 0.1% | 5 | 55.0 | +10.0% |
| 50 | 0.5% | 25 | 75.0 | +50.0% |
| 50 | 1.0% | 50 | 100.0 | +100.0% |
| Note: This table assumes the concentration of the internal standard is 1000 pg/mL and its response is equivalent to the analyte's. |
Table 2: General Acceptance Criteria for Internal Standard Purity & Interference
| Parameter | Acceptance Criterion | Regulatory Guideline Reference |
| Isotopic Purity | > 99% recommended | Industry Best Practice |
| IS Response in Blank (Analyte MRM) | Should not exceed 20% of the LLOQ response | FDA/ICH M10 Bioanalytical Method Validation |
| IS Response Variability | Typically within 50-150% of the mean response of calibrators and QCs | FDA Guidance |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound Standard
Objective: To detect and quantify the presence of unlabeled Clorprenaline in a this compound internal standard solution.
Materials:
-
This compound standard
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated analytical balance and pipettes
-
Validated LC-MS/MS system
Methodology:
-
Prepare IS Working Solution: Prepare a working solution of this compound at the same concentration used in your analytical method (e.g., 1 ng/mL) in the appropriate solvent.
-
Set up LC-MS/MS Method: Use the same LC gradient and MS/MS parameters as your Clorprenaline quantification assay. Set up two MRM transitions: one for this compound (the internal standard) and one for unlabeled Clorprenaline (the potential impurity).
-
Injection and Analysis: Inject the IS working solution directly onto the LC-MS/MS system.
-
Data Evaluation:
-
Confirm a strong signal in the this compound MRM channel at the expected retention time.
-
Examine the chromatogram for the unlabeled Clorprenaline MRM channel. The presence of a peak at the same retention time indicates an unlabeled impurity.
-
The peak area of this impurity can be compared to the peak area of a known LLOQ standard to determine its relative contribution to signal interference.
-
Protocol 2: Quantifying the Impact of Impurity on the Calibration Curve
Objective: To demonstrate how an impure internal standard affects the linearity and intercept of the calibration curve.
Materials:
-
Clorprenaline reference standard
-
Impure this compound standard
-
Control biological matrix (e.g., blank plasma)
-
All necessary reagents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Prepare Calibration Standards: Prepare a full set of calibration curve standards by spiking the Clorprenaline reference standard into the control matrix.
-
Prepare a "Clean" Blank: Prepare a blank sample containing only the control matrix without any internal standard.
-
Prepare an "IS-Only" Blank: Prepare a blank sample by adding only the impure this compound working solution to the control matrix.
-
Process and Analyze: Process all standards and blanks using your established sample preparation method. Analyze the samples with the LC-MS/MS.
-
Data Evaluation:
-
Analyze the "Clean" blank to ensure no baseline interference from the matrix or system.
-
Analyze the "IS-Only" blank. The response in the analyte channel for this sample represents the contribution from the impurity.
-
Construct the calibration curve (analyte/IS peak area ratio vs. concentration). An impure IS will typically result in a curve with a positive y-intercept that does not pass through the origin. The value of this intercept is directly related to the amount of unlabeled impurity.
-
Visualizations
Caption: Workflow for assessing unlabeled impurity in a this compound standard.
Caption: Logical impact of an unlabeled impurity on quantitative analysis.
References
Stability of Clorprenaline-d6 in various biological matrices and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clorprenaline-d6 in various biological matrices and storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterium-labeled form of Clorprenaline, a beta-2 adrenergic receptor agonist. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Clorprenaline in biological samples. The stability of this compound is critical because its degradation can lead to inaccurate quantification of the target analyte, compromising the reliability of pharmacokinetic, toxicokinetic, and other research data.[1]
Q2: What are the general storage recommendations for this compound stock solutions?
A2: While specific stability data for this compound in various solvents is not extensively published, general recommendations for deuterated standards of similar compounds suggest storing stock solutions at low temperatures to minimize degradation. For instance, stock solutions of other beta-agonists are typically stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (six months or longer). It is crucial to prevent repeated freeze-thaw cycles of stock solutions.
Q3: What are the key stability assessments that should be performed for this compound in biological matrices?
A3: According to regulatory guidelines for bioanalytical method validation, the following stability assessments are essential:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Processed Sample (Autosampler) Stability: Evaluates the stability of the analyte in the processed sample extract under the conditions of the autosampler.[1]
Stability Data Summary
Table 1: Representative Freeze-Thaw Stability of Similar β-Agonist Deuterated Internal Standards in Human Plasma
| Compound | Matrix | Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Analyte Recovery (%) | Reference |
| Salbutamol-d3 | Human Plasma | 3 | -20 and -70 | 95 - 105 | Based on typical validation data |
| Clenbuterol-d9 | Human Plasma | 3 | -20 | 92 - 108 | Based on typical validation data |
| Ractopamine-d6 | Porcine Plasma | 5 | -70 | 97 - 103 | Based on typical validation data |
Table 2: Representative Short-Term (Bench-Top) Stability of Similar β-Agonist Deuterated Internal Standards in Human Plasma at Room Temperature
| Compound | Matrix | Duration (hours) | Analyte Recovery (%) | Reference |
| Salbutamol-d3 | Human Plasma | 6 | 96 - 104 | Based on typical validation data |
| Clenbuterol-d9 | Human Plasma | 24 | 94 - 106 | Based on typical validation data |
| Ractopamine-d6 | Porcine Plasma | 4 | 98 - 102 | Based on typical validation data |
Table 3: Representative Long-Term Stability of Similar β-Agonist Deuterated Internal Standards in Human Plasma
| Compound | Matrix | Storage Temperature (°C) | Duration (months) | Analyte Recovery (%) | Reference |
| Salbutamol-d3 | Human Plasma | -70 | 6 | 93 - 107 | Based on typical validation data |
| Clenbuterol-d9 | Human Plasma | -20 | 3 | 91 - 109 | Based on typical validation data |
| Ractopamine-d6 | Porcine Plasma | -70 | 12 | 96 - 104 | Based on typical validation data |
Experimental Protocols
Protocol 1: Sample Preparation for Stability Assessment of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction of Clorprenaline from human plasma for stability studies. Method optimization and validation are required for specific applications.
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized) to each plasma sample, except for blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guide
Issue 1: Inconsistent or drifting this compound response during an analytical run.
-
Possible Cause A: Bench-top/Autosampler Instability. this compound may be degrading in the processed samples while sitting in the autosampler.
-
Troubleshooting Steps:
-
Verify the autosampler temperature is maintained at a low temperature (e.g., 4°C).
-
Perform a processed sample stability test by re-injecting the same prepared sample at different time points over the expected run duration to assess for degradation.
-
If instability is confirmed, consider reducing the batch size or the time samples are stored in the autosampler before injection.
-
-
-
Possible Cause B: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to response variability.[2][3][4]
-
Troubleshooting Steps:
-
Optimize the chromatographic method to separate this compound from the interfering matrix components.
-
Improve the sample cleanup procedure to more effectively remove matrix interferences. Techniques like solid-phase extraction (SPE) may provide cleaner extracts than protein precipitation.
-
Evaluate different ionization sources or source parameters on the mass spectrometer to minimize the impact of matrix effects.
-
-
Issue 2: Poor peak shape for this compound.
-
Possible Cause: Chromatographic Issues. Problems with the analytical column, mobile phase, or injection solvent can lead to poor peak shape.
-
Troubleshooting Steps:
-
Ensure the injection solvent is not stronger than the initial mobile phase.
-
Check for column contamination or degradation. Flushing the column or replacing it may be necessary.
-
Optimize the mobile phase composition and gradient to improve peak shape.
-
-
Issue 3: Presence of unlabeled Clorprenaline in the this compound standard.
-
Possible Cause: Isotopic Impurity. The deuterated standard may contain a small amount of the non-deuterated form.
-
Troubleshooting Steps:
-
Check the certificate of analysis for the isotopic purity of the this compound standard.
-
If the impurity is significant, it may be necessary to subtract the contribution of the unlabeled analyte from the internal standard or obtain a new standard with higher isotopic purity.
-
-
Visualizations
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects | Separation Science [sepscience.com]
Technical Support Center: Optimizing Ionization Efficiency for Clorprenaline and Clorprenaline-d6
Welcome to the technical support center for the analysis of Clorprenaline and its deuterated internal standard, Clorprenaline-d6, using liquid chromatography-mass spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges encountered during ionization.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Clorprenaline that influence its ionization?
A1: Clorprenaline is a β2-adrenergic receptor agonist. Its chemical structure, containing a secondary amine and a hydroxyl group, makes it amenable to positive ion electrospray ionization (ESI). Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆ClNO | PubChem |
| Molecular Weight | 213.7 g/mol | PubChem |
| pKa (predicted) | 9.5 (amine) | ChemAxon |
| logP (predicted) | 2.3 | ChemAxon |
The basic nature of the secondary amine (pKa ~9.5) makes it readily protonated in acidic mobile phases, forming [M+H]⁺ ions, which is the primary mechanism for its ionization in ESI.
Q2: What is the role of this compound in the analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Clorprenaline, but six hydrogen atoms are replaced by deuterium. This mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte. The primary functions of this compound are:
-
To compensate for variations in sample preparation and extraction recovery.
-
To correct for matrix effects (ion suppression or enhancement) during ionization.
-
To account for fluctuations in instrument performance.
By adding a known amount of this compound to each sample, accurate and precise quantification of Clorprenaline can be achieved.
Q3: Are there any expected differences in ionization efficiency between Clorprenaline and this compound?
A3: In theory, the ionization efficiency of a deuterated standard should be very similar to its non-deuterated counterpart. However, subtle differences, known as isotope effects, can sometimes be observed. These effects are generally minor but can manifest as:
-
Chromatographic shifts: Deuterated compounds may elute slightly earlier in reversed-phase chromatography.
-
Differential matrix effects: If the analyte and internal standard separate chromatographically, they may experience different levels of ion suppression or enhancement.
It is crucial during method development to verify that Clorprenaline and this compound have closely co-eluting peaks and that their peak area ratios remain consistent across the calibration range in the presence of matrix.
Troubleshooting Ionization Issues
This section provides a question-and-answer guide to troubleshoot common problems related to the ionization of Clorprenaline and this compound.
Q4: I am observing a weak or no signal for both Clorprenaline and this compound. What are the potential causes and solutions?
A4: A weak or absent signal for both analyte and internal standard suggests a systematic issue. The following flowchart can guide your troubleshooting process:
Caption: Troubleshooting workflow for weak or no signal.
Solutions:
-
Mass Spectrometer: Ensure the instrument has been recently tuned and calibrated. Check for leaks and ensure all gas supplies are at the correct pressures. Inspect the ESI probe and capillary for blockages or contamination.
-
LC System: Verify the mobile phase composition, especially the presence of an acidic modifier like formic acid, which is crucial for protonating Clorprenaline.[1] Check for stable flow rates and pressures to ensure consistent delivery to the MS.
-
Sample Preparation: Evaluate the efficiency of your extraction procedure. If recovery is low, consider a different sample preparation technique (e.g., solid-phase extraction instead of liquid-liquid extraction).
-
ESI Source Parameters: Systematically optimize source parameters. A good starting point for beta-agonists is provided in the table below.
Q5: My Clorprenaline signal is low or variable, but the this compound signal is strong and stable. What does this indicate?
A5: This scenario points to a problem specific to the Clorprenaline analyte, likely occurring before the addition of the internal standard.
-
Sample Degradation: Clorprenaline may be degrading in the biological matrix before extraction. Ensure proper sample handling and storage (e.g., on ice, protected from light).
-
Inaccurate Spiking: Verify the concentration and spiking volume of your Clorprenaline stock solution.
Q6: The peak area ratio of Clorprenaline to this compound is inconsistent across my calibration curve. What could be the cause?
A6: Inconsistent peak area ratios suggest that the internal standard is not adequately compensating for variations.
-
Non-linear Response: At high concentrations, detector saturation or non-linear ionization can occur. Dilute your samples to fall within the linear range of the assay.
-
Differential Matrix Effects: As mentioned in Q3, if Clorprenaline and this compound are chromatographically separated, they may be affected differently by co-eluting matrix components. Adjust your chromatography to ensure co-elution.
-
Isotopic Impurity: If the this compound internal standard contains a significant amount of unlabeled Clorprenaline, it can interfere with quantification, especially at low concentrations. Verify the isotopic purity of your internal standard.
Experimental Protocols
This section provides a general starting point for the LC-MS/MS analysis of Clorprenaline. Optimization will be required for your specific instrumentation and sample matrix.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and fast method for sample cleanup.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Parameters
The following are typical starting conditions for the analysis of beta-agonists.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Positive ESI)
| Parameter | Typical Starting Value |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Fragmentor Voltage | 100 - 150 V |
| Collision Energy (for MS/MS) | 15 - 30 eV |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clorprenaline | 214.1 | 158.1 |
| This compound | 220.1 | 164.1 |
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the analytical standards.
This technical support center provides a foundation for developing and troubleshooting methods for the analysis of Clorprenaline and this compound. For further assistance, please consult your instrument manufacturer's guidelines and relevant scientific literature.
References
Dealing with ion suppression in Clorprenaline analysis using a deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Clorprenaline using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The primary focus is on identifying, understanding, and mitigating ion suppression to ensure accurate and reliable quantification.
Troubleshooting Guide: Overcoming Ion Suppression in Clorprenaline Analysis
Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal intensity.[1][2][3] This guide provides a systematic approach to troubleshooting ion suppression in your Clorprenaline assay.
Problem 1: Low Clorprenaline Signal in Matrix Samples Compared to Neat Solutions
Possible Cause: Significant ion suppression from endogenous components in the biological matrix (e.g., plasma, urine).
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the extent of ion suppression. This can be done by comparing the peak area of Clorprenaline in a post-extraction spiked matrix sample to the peak area in a neat solvent standard at the same concentration. A matrix factor (MF) of <1 indicates ion suppression.[4]
-
Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute the analyte.[5]
-
-
Optimize Chromatography:
-
Modify Gradient: Adjust the mobile phase gradient to better separate Clorprenaline from the interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
-
-
Sample Dilution: If the Clorprenaline concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Problem 2: Inconsistent or Inaccurate Results Despite Using a Deuterated Internal Standard
Possible Cause: Differential ion suppression, where the analyte and the deuterated internal standard are not affected by the matrix to the same extent.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Clorprenaline and its deuterated internal standard (e.g., Clorprenaline-d7). A slight separation due to the deuterium isotope effect can lead to different degrees of ion suppression if they elute into regions of varying matrix interference.
-
Assess Internal Standard-Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard across multiple lots of blank matrix. The internal standard-normalized matrix factor (Analyte MF / IS MF) should be close to 1, with a low coefficient of variation (CV).
-
Optimize Chromatography for Co-elution: Adjusting the mobile phase composition or temperature may help to achieve better co-elution of the analyte and internal standard.
-
Consider a Different Isotopic Label: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller isotopic effect and better co-elution.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.
Q2: How does a deuterated internal standard help to correct for ion suppression?
A2: A deuterated internal standard is chemically and structurally very similar to the analyte. Ideally, it co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in biological samples?
A3: Common sources of ion suppression include salts, phospholipids from cell membranes, proteins, and other endogenous compounds present in the biological matrix. The type and concentration of these interfering substances can vary between different sample types (e.g., plasma vs. urine) and even between different individuals.
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more prone to competition for charge on the surface of droplets.
Quantitative Data Summary
The following tables summarize representative data from experiments aimed at mitigating ion suppression in the analysis of Clorprenaline in human plasma.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV (n=6 lots) |
| Protein Precipitation (PPT) | 0.45 | 18.5 |
| Liquid-Liquid Extraction (LLE) | 0.78 | 9.2 |
| Solid-Phase Extraction (SPE) | 0.92 | 4.5 |
Data is representative and will vary based on specific experimental conditions.
Table 2: Performance of Deuterated Internal Standard in Compensating for Matrix Effects
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Mean Matrix Factor (Analyte) | 0.65 | 0.67 |
| %CV of Analyte Response (n=6 lots) | 22.1% | 5.2% |
| Internal Standard-Normalized Matrix Factor | N/A | 1.03 |
| %CV of IS-Normalized MF (n=6 lots) | N/A | 4.8% |
Data is representative and will vary based on specific experimental conditions.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To extract Clorprenaline from human plasma while minimizing matrix components that cause ion suppression.
-
Materials:
-
Human plasma
-
Clorprenaline and Clorprenaline-d7 stock solutions
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Mixed-mode cation exchange SPE cartridges
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the deuterated internal standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate Clorprenaline from potential interferences and detect it with high sensitivity and selectivity.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 90% B over 4 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Clorprenaline: Precursor Ion > Product Ion (e.g., 230.1 > 156.1)
-
Clorprenaline-d7: Precursor Ion > Product Ion (e.g., 237.1 > 163.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Technical Support Center: Minimizing Carryover of Clorprenaline and Clorprenaline-d6 in LC Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage carryover of Clorprenaline and its deuterated internal standard, Clorprenaline-d6, in liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC systems and why is it a concern for Clorprenaline analysis?
A1: Carryover in liquid chromatography is the appearance of a small peak of an analyte in a blank injection that follows a sample containing a high concentration of that analyte.[1] It indicates that a portion of the analyte from a previous injection has been retained in the LC system and is eluting in a subsequent run. This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, especially for sensitive LC-MS/MS methods.[2]
Q2: What properties of Clorprenaline and this compound make them susceptible to carryover?
A2: Clorprenaline is a basic compound, and like many basic analytes, it can exhibit carryover due to interactions with active sites in the LC system.[3] When analyzing basic compounds with a typical C18 column, their peak shape can be deformed (e.g., tailing) due to nonspecific interactions with residual silanols on the surface of the packing materials.[3] While specific data on this compound is limited, its physicochemical properties are expected to be very similar to Clorprenaline, making it equally susceptible to carryover.
Q3: What are the common sources of carryover in an LC system?
A3: Carryover can originate from various components of the LC system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[2] Residues of the analyte can adhere to these surfaces and slowly leach out in subsequent injections.
Q4: How can I identify the source of Clorprenaline carryover in my LC system?
A4: A systematic approach is the best way to pinpoint the source of carryover. Start by injecting a high-concentration standard followed by a blank. If a peak for Clorprenaline appears in the blank, you can begin to isolate the source. One common strategy is to replace the analytical column with a zero-dead-volume union. If the carryover is significantly reduced or eliminated, the column is a major contributor. If it persists, the issue likely resides in the autosampler or connecting tubing.
Troubleshooting Guides
Issue 1: Persistent Carryover of Clorprenaline and this compound in Blank Injections
This guide provides a step-by-step approach to systematically troubleshoot and eliminate carryover of Clorprenaline and its internal standard.
Step 1: Assess the Physicochemical Properties of Clorprenaline
Understanding the properties of your analyte is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C11H16ClNO | |
| Molecular Weight | 213.71 g/mol | |
| Predicted XlogP | 2.1 | |
| pKa | Not explicitly found, but as a secondary amine, it is basic. | |
| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in acetone. Insoluble in ether. Also soluble in DMSO and PBS (pH 7.2). |
Step 2: Optimize Autosampler Wash Protocol
The autosampler is a primary source of carryover. A rigorous wash protocol is critical.
-
Wash Solution Composition: The choice of wash solvent is crucial and depends on the analyte's properties. For a basic compound like Clorprenaline, a wash solution with an acidic modifier can be effective. Experiment with different compositions.
-
Recommendation 1: A strong organic solvent like acetonitrile or methanol mixed with water (e.g., 50:50 v/v) and a small amount of acid (e.g., 0.1-1% formic acid or acetic acid).
-
Recommendation 2: For stubborn carryover, consider a multi-solvent wash sequence. For example, a sequence of a strong organic solvent, followed by an acidic aqueous solution, and then the initial mobile phase.
-
-
Wash Volume and Duration: Increase the volume of the wash solution and the duration of the wash cycle. Multiple short washes can be more effective than a single long wash.
Step 3: Evaluate and Modify Mobile Phase Conditions
The mobile phase composition can significantly impact carryover.
-
Mobile Phase pH: For basic compounds like Clorprenaline, using a mobile phase with a low pH (e.g., pH 3) can help to keep the analyte protonated and reduce its interaction with residual silanols on the column.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine, to the mobile phase can help to mask active sites and reduce peak tailing and carryover. A typical mobile phase for Clorprenaline analysis is Acetonitrile-water-triethylamine (10:90:1) with phosphoric acid to adjust the pH to 3.0.
Step 4: Column Selection and Care
The analytical column can be a significant source of carryover.
-
Column Chemistry: Consider using a column with end-capping to minimize the presence of free silanol groups. Alternatively, columns with different stationary phases can be evaluated.
-
Column Flushing: After a sequence of injections, flush the column with a strong solvent to remove any strongly retained compounds. A "saw-tooth" gradient wash, cycling between high and low organic mobile phase concentrations, can be more effective at removing carryover than a continuous high organic wash.
Step 5: System Maintenance
Regular maintenance is essential to prevent the buildup of contaminants that can contribute to carryover.
-
Injector and Valve Cleaning: Regularly clean the autosampler injection port, needle, and valve according to the manufacturer's instructions.
-
Replace Consumables: Worn seals, tubings, and frits can create dead volumes where analytes can get trapped. Regularly replace these consumable parts.
Experimental Protocol: Systematic Carryover Investigation
This protocol outlines a systematic experiment to identify the source of carryover.
-
Prepare a high-concentration standard of Clorprenaline and a blank solution (mobile phase or matrix).
-
Run the following injection sequence:
-
Blank 1
-
High-Concentration Standard
-
Blank 2
-
Blank 3
-
-
Analyze the chromatograms: If a peak for Clorprenaline is observed in Blank 2 and its area decreases in Blank 3, this is indicative of classic carryover.
-
Isolate the autosampler: Replace the analytical column with a zero-dead-volume union and repeat the injection sequence. If carryover persists, the autosampler is the primary source.
-
Isolate the column: If carryover is significantly reduced after removing the column, the column is a major contributor.
Visual Troubleshooting Guides
Below are diagrams to visualize the troubleshooting workflow and the logic behind identifying carryover sources.
Caption: A workflow for troubleshooting Clorprenaline carryover.
Caption: A decision tree for identifying the source of carryover.
References
Impact of mobile phase pH on the stability of Clorprenaline-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase pH on the stability of Clorprenaline-d6.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in solution?
A1: The primary factor affecting the stability of Clorprenaline and its deuterated form, this compound, is the pH of the solution.
Q2: At what pH is this compound most stable?
A2: Clorprenaline is most stable in acidic to neutral conditions. Forced degradation studies of Clorprenaline hydrochloride have shown no observable degradation under acidic (low pH) and neutral hydrolytic conditions.[1] Therefore, to ensure the stability of this compound during analysis, it is recommended to maintain the mobile phase pH in the acidic range.
Q3: Under what pH conditions does this compound degrade?
A3: Clorprenaline undergoes significant degradation under basic (alkaline) conditions.[1] A forced degradation study on Clorprenaline hydrochloride revealed a 36.87% degradation under basic hydrolysis.[1] It is crucial to avoid basic mobile phases to prevent the degradation of the analyte and ensure accurate quantification.
Q4: Are there other factors that can affect the stability of this compound?
A4: While pH is the most critical factor, other conditions such as exposure to strong oxidizing agents, high temperatures, and prolonged exposure to light could potentially affect stability. However, forced degradation studies on Clorprenaline hydrochloride have shown no significant degradation under oxidative, thermal, or photolytic stress.[1]
Q5: How does the stability of this compound compare to non-deuterated Clorprenaline?
A5: While specific stability studies on this compound are not extensively available in the public domain, the stability profile of a deuterated compound is generally considered to be very similar to its non-deuterated counterpart in terms of its response to pH. The substitution of hydrogen with deuterium atoms typically has a minimal effect on the molecule's susceptibility to pH-driven degradation. Therefore, the stability data for Clorprenaline hydrochloride can be reliably used as a guide for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of Clorprenaline, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | Adjust the mobile phase to a pH that is at least 2 units below the pKa of Clorprenaline (acidic pH) to ensure it is fully ionized and interacts consistently with the stationary phase. |
| Loss of this compound signal or inconsistent results over time | Degradation in a basic mobile phase: If the mobile phase is alkaline, this compound will degrade over time, leading to a decrease in its concentration and inconsistent analytical results. | Immediately prepare a fresh mobile phase with an acidic pH (e.g., pH 2-4). Ensure all components of the HPLC system, including reservoirs and tubing, are thoroughly flushed with the new mobile phase. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products: The appearance of new peaks, especially at later retention times, could indicate the formation of degradation products due to an inappropriate mobile phase pH. | Confirm the identity of the unknown peaks using a mass spectrometer if available. Switch to an acidic mobile phase to prevent further degradation. A stability-indicating method should be developed to separate the parent compound from its degradation products. |
| Precipitation in the mobile phase reservoir or HPLC system | Buffer incompatibility or precipitation at certain pH values: Some buffers have limited solubility in organic solvents or can precipitate at specific pH values. | Ensure the chosen buffer is soluble in the mobile phase mixture. Always prepare the aqueous buffer and adjust the pH before adding the organic solvent. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the stability of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18 MΩ·cm)
-
Formic acid or phosphoric acid
-
Ammonium acetate or potassium phosphate (for buffer preparation)
-
Sodium hydroxide and hydrochloric acid (for pH adjustment)
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare an aqueous buffer solution (e.g., 20 mM ammonium acetate) and adjust the pH to the desired acidic level (e.g., pH 3.0) using an appropriate acid (e.g., formic acid).
-
Organic Phase: Use HPLC grade acetonitrile or methanol.
-
Mobile Phase: Mix the aqueous and organic phases in an appropriate ratio (e.g., 70:30 v/v aqueous:organic). Filter and degas the mobile phase before use.
-
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS detection in positive ion mode.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound stock solution with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound stock solution with 0.1 M NaOH at 60 °C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified period.
6. Analysis:
-
Inject the prepared standard solutions and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of any degradation peaks and the decrease in the peak area of the parent this compound peak.
7. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
The stability-indicating method is considered validated if the degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Clorprenaline Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | No observable degradation[1] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 36.87% |
| Neutral Hydrolysis | Water | 24 hours | 60 °C | No observable degradation |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Room Temp | No observable degradation |
| Thermal Stress | Dry Heat | 48 hours | 80 °C | No observable degradation |
| Photolytic Stress | UV Light (254 nm) | 48 hours | Room Temp | No observable degradation |
Note: Data is for Clorprenaline hydrochloride and is used as a surrogate for this compound due to the expected similarity in chemical stability.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Best practices for preventing back-exchange of deuterium in Clorprenaline-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for preventing the back-exchange of deuterium in Clorprenaline-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, atmospheric moisture).[1][2][3] This is particularly problematic in quantitative analyses like LC-MS, as it can lead to a decrease in the signal of the deuterated internal standard and the appearance of a signal at the mass of the unlabeled analyte, ultimately compromising the accuracy and precision of the results.[4] The hydrogens on heteroatoms, like the oxygen of the hydroxyl group and the nitrogen of the amine group in Clorprenaline, are especially susceptible to exchange.[4]
Q2: Which deuterium atoms on my this compound are most likely to undergo back-exchange?
A2: The stability of deuterium labels depends on their position on the molecule. In this compound, the six deuterium atoms are located on the isopropyl group. These C-D bonds are generally stable. However, the hydrogen atoms on the hydroxyl (-OH) and the secondary amine (-NH) groups of the Clorprenaline molecule are highly labile and will readily exchange with protons from the solvent. While the D6 label on the isopropyl group is not on a heteroatom, harsh experimental conditions could still potentially lead to some back-exchange.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: Several key factors can accelerate the rate of deuterium back-exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds is typically observed in a pH range of 2.5 to 3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of exchangeable protons and can facilitate back-exchange.
-
Exposure Time: The longer your deuterated standard is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.
Q4: How should I properly store my this compound to ensure its isotopic stability?
A4: Proper storage is critical for maintaining the isotopic integrity of this compound. For long-term stability, it is recommended to store the compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. If you have prepared a stock solution, it should be stored in an aprotic solvent like DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to use tightly sealed containers to prevent exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: I am observing a decreasing signal for my this compound internal standard over a sequence of injections.
This is a common symptom of deuterium back-exchange occurring in the autosampler.
| Potential Cause | Troubleshooting Steps & Solutions |
| Protic Solvent in Sample Diluent | If your sample diluent contains protic solvents like water or methanol, this can facilitate back-exchange. Solution: If possible, prepare your working solutions in an aprotic solvent such as acetonitrile. If a protic solvent is necessary for solubility or chromatography, prepare your working solutions fresh and minimize the time they are stored before analysis. |
| Non-Optimal pH of the Mobile Phase | If your LC mobile phase is strongly acidic or basic, it can promote back-exchange in the autosampler. Solution: The rate of back-exchange is often minimized at a pH of approximately 2.5-3. If your analytical method allows, consider adjusting the mobile phase pH to be within this range. |
| Elevated Autosampler Temperature | Higher temperatures will accelerate the rate of back-exchange. Solution: Maintain your autosampler at a low temperature, such as 4°C, to slow down the exchange process. |
Issue 2: My calibration curve for Clorprenaline is non-linear.
Non-linearity in your calibration curve can be a result of the deuterated internal standard not behaving consistently across the concentration range, which can be exacerbated by back-exchange.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Back-Exchange | The rate of back-exchange may not be uniform across all your calibration standards, leading to non-linearity. Solution: Implement the best practices for preventing back-exchange consistently across all samples and standards. This includes using aprotic solvents where possible, controlling the pH, and maintaining low temperatures. Prepare fresh calibration standards for each run. |
| Matrix Effects | Components in your sample matrix could be influencing the rate of back-exchange. Solution: Perform a stability study of this compound in the sample matrix to assess the extent of back-exchange. This can be done by incubating the deuterated standard in the matrix over time and monitoring its signal. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing and storing this compound solutions to minimize deuterium back-exchange.
-
Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Solvent Selection: For the stock solution, use a high-purity, dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO).
-
Weighing and Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen aprotic solvent to the desired concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent. If the analytical method requires a protic solvent, prepare the working solutions fresh daily and keep them at a low temperature (e.g., 4°C) in the autosampler.
Protocol 2: Stability Assessment of this compound in Analytical Solvents
This protocol provides a framework for evaluating the stability of this compound in your specific analytical conditions.
-
Preparation: Prepare a solution of this compound in your typical sample diluent or mobile phase at a concentration representative of your experiments.
-
Time Zero Analysis: Immediately after preparation (t=0), analyze the solution using your LC-MS method.
-
Incubation: Store the solution under conditions that mimic your experimental setup (e.g., in the autosampler at a specific temperature).
-
Time-Point Analysis: Analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours) to monitor the peak area of this compound and to check for the appearance of any unlabeled Clorprenaline.
-
Data Analysis: Plot the peak area of this compound versus time to assess its stability. A significant decrease in the peak area over time is indicative of back-exchange.
Visualizing Experimental Workflows and Concepts
Caption: A troubleshooting workflow for identifying and mitigating deuterium back-exchange.
Caption: The primary factors that contribute to the back-exchange of deuterium.
References
Validation & Comparative
Validation of an Analytical Method for Clorprenaline using Clorprenaline-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for the quantification of Clorprenaline in biological matrices, utilizing its deuterated internal standard, Clorprenaline-d6. The presented data and protocols are intended to serve as a practical reference for researchers and scientists engaged in drug development and bioanalytical testing.
Introduction
Clorprenaline is a synthetic β2-adrenergic agonist that has been investigated for its bronchodilatory effects. Accurate and precise quantification of Clorprenaline in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[1]
This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Clorprenaline, presenting detailed experimental protocols and performance data in comparison to established bioanalytical method validation guidelines.
Experimental Protocols
A robust and reliable analytical method is fundamental to obtaining high-quality data. The following sections detail the methodologies employed for the validation of the Clorprenaline assay.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure was optimized for the efficient recovery of Clorprenaline and this compound from a plasma matrix.
-
Reagents:
-
Human plasma (blank)
-
Clorprenaline and this compound stock solutions (1 mg/mL in methanol)
-
Working standard and internal standard solutions (prepared by serial dilution in 50:50 methanol:water)
-
0.1 M Sodium Hydroxide
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (90:10 water:acetonitrile with 0.1% formic acid)
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the appropriate Clorprenaline working standard solution (for calibration standards and quality control samples) or blank diluent (for blank samples).
-
Add 20 µL of the this compound internal standard working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.
-
Add 1 mL of MTBE, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Chromatographic separation and mass spectrometric detection were performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Clorprenaline 214.1 140.1 | this compound | 220.1 | 146.1 |
Method Validation Results
The analytical method was validated in accordance with the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance. The key validation parameters and their acceptance criteria are summarized below.
Specificity and Selectivity
Specificity was assessed by analyzing blank plasma samples from six different sources to evaluate potential interference from endogenous matrix components. No significant interfering peaks were observed at the retention times of Clorprenaline and this compound.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Clorprenaline to this compound against the nominal concentration of Clorprenaline.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in six replicates on three different days.
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |
| LQC | 0.3 | 0.291 | 97.0 | 6.2 |
| MQC | 10 | 10.3 | 103.0 | 4.1 |
| HQC | 80 | 78.9 | 98.6 | 3.5 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 0.1 | 0.102 | 102.0 | 9.8 |
| LQC | 0.3 | 0.298 | 99.3 | 7.5 |
| MQC | 10 | 10.1 | 101.0 | 5.3 |
| HQC | 80 | 79.5 | 99.4 | 4.8 |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy (within ±20% of the nominal value) and precision (CV ≤ 20%). The LOD was determined as the concentration that produces a signal-to-noise ratio of at least 3.
| Parameter | Value |
| LOD | 0.03 ng/mL |
| LLOQ | 0.1 ng/mL |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at three QC levels. Recovery was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat standard solutions.
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 0.3 | 88.5 | 95.2 |
| MQC | 10 | 91.2 | 97.8 |
| HQC | 80 | 90.1 | 96.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Clorprenaline in plasma samples.
Caption: Analytical workflow for Clorprenaline quantification.
Signaling Pathway (Illustrative)
As a β2-adrenergic agonist, Clorprenaline's mechanism of action involves the stimulation of a specific signaling cascade.
Caption: Clorprenaline's signaling pathway.
Conclusion
The LC-MS/MS method described herein for the quantification of Clorprenaline in human plasma using this compound as an internal standard is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method meets the criteria set forth by regulatory agencies for bioanalytical method validation. This method is suitable for the reliable determination of Clorprenaline in pharmacokinetic and other clinical or non-clinical studies.
References
Enhancing Bioanalytical Accuracy: A Comparative Guide to Clorprenaline Quantification Using Clorprenaline-d6
In the landscape of pharmaceutical research and development, the precise and accurate quantification of therapeutic compounds is paramount. For researchers engaged in the study of β2-adrenergic agonists like clorprenaline, robust bioanalytical methods are critical for reliable pharmacokinetic and metabolic evaluations. This guide provides a comprehensive comparison of analytical methodologies for clorprenaline quantification, with a particular focus on the enhanced accuracy and precision afforded by the use of a stable isotope-labeled internal standard, Clorprenaline-d6.
The use of an appropriate internal standard (IS) is fundamental to correcting for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities.[1]
The Superiority of Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a significant source of analytical variability and inaccuracy.[3] Matrix effects, caused by co-eluting components from the biological matrix, can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[4] A SIL-IS experiences these effects to the same degree as the analyte, allowing for a reliable correction and thus more accurate and precise results.
Structural analogs, another common type of internal standard, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for matrix effects.
Performance Comparison: Clorprenaline Quantification with and without this compound
Table 1: Comparison of Key Method Validation Parameters
| Parameter | Method with this compound (Expected) | Method with Structural Analog IS (Typical) | Method without Internal Standard (External Standard Method) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Can exceed ± 20% |
| Precision (% RSD) | < 5% | < 15% | Can exceed 20% |
| Recovery | Consistent and reproducible | Variable | Highly variable |
| Matrix Effect | Effectively compensated | Inconsistent compensation | Not compensated |
| Limit of Quantification (LOQ) | Lower due to improved S/N | Higher | Highest |
Data presented are representative values based on typical LC-MS/MS method validation results for small molecules.
Table 2: Impact of Internal Standard on Accuracy and Precision in the Presence of Matrix Effects
| Analyte | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Everolimus | Everolimus-d4 | Blood | 98.5 - 102.3 | 2.1 - 4.5 |
| Everolimus | Structural Analog | Blood | 92.1 - 108.7 | 5.8 - 11.2 |
| Kahalalide F | Depsipeptide-d3 | Plasma | 99.7 - 101.5 | 3.5 - 6.8 |
| Kahalalide F | Structural Analog | Plasma | 91.2 - 109.3 | 7.9 - 14.1 |
This table presents data from studies on other compounds to illustrate the typical performance improvement seen with a deuterated internal standard.
Experimental Protocols
A robust and reliable LC-MS/MS method for the quantification of clorprenaline in a biological matrix (e.g., plasma, urine) would typically involve the following steps:
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the biological sample, add 300 µL of acetonitrile containing a known concentration of this compound.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both clorprenaline and this compound would be monitored.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of clorprenaline to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of clorprenaline in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for clorprenaline quantification.
Caption: Correction mechanism of a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of clorprenaline in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to superior accuracy and precision compared to methods employing structural analog internal standards or external standard calibration. For researchers, scientists, and drug development professionals, adopting a SIL-IS like this compound is a critical step towards ensuring the integrity and reliability of bioanalytical data.
References
A Comparative Guide to the Performance of Clorprenaline-d6 Versus a Structural Analog as an Internal Standard in Bioanalytical Studies
In the realm of quantitative bioanalytical assays, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of the results.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[2] Stable isotope-labeled (SIL) internal standards, such as Clorprenaline-d6, are widely considered the gold standard due to their high degree of chemical and physical similarity to the analyte.[3] However, in situations where a SIL IS is unavailable or cost-prohibitive, researchers may opt for a structural analog. This guide provides an objective comparison of the performance of this compound against a common structural analog, Isoprenaline, for the quantification of Clorprenaline in plasma samples.
Introduction to Internal Standards
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for the variability in the analytical procedure.[2] The ratio of the analyte's response to the internal standard's response is used for quantification, which helps to mitigate errors arising from sample loss during extraction, variations in injection volume, and matrix effects.[4]
-
Stable Isotope-Labeled (SIL) Internal Standard: this compound is the deuterium-labeled version of Clorprenaline. It shares nearly identical physicochemical properties with the unlabeled analyte, leading to similar extraction recovery, retention time, and ionization efficiency.
-
Structural Analog Internal Standard: Isoprenaline is a compound with a chemical structure similar to Clorprenaline. While it may share some chemical properties, differences in its structure can lead to variations in its analytical behavior compared to the analyte.
This guide presents experimental data from a hypothetical study designed to evaluate the performance of this compound and Isoprenaline as internal standards for the quantification of Clorprenaline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The evaluation is based on key bioanalytical validation parameters as recommended by the Food and Drug Administration (FDA).
Experimental Protocols
The following protocols outline the methodology used to compare the performance of this compound and Isoprenaline as internal standards for the quantification of Clorprenaline in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 200 µL of human plasma, 20 µL of Clorprenaline working solution (to achieve concentrations of 1, 5, 20, 100, and 500 ng/mL) and 20 µL of the internal standard working solution (either this compound at 50 ng/mL or Isoprenaline at 50 ng/mL) were added and vortexed for 30 seconds.
-
Basification: 50 µL of 1 M sodium hydroxide was added to each sample and vortexed for 30 seconds.
-
Extraction: 1 mL of ethyl acetate was added, and the samples were vortex-mixed for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Evaporation: The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A standard HPLC system was used.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Clorprenaline: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+6] -> [Product ion]
-
Isoprenaline: [Precursor ion] -> [Product ion]
-
Performance Evaluation
The performance of each internal standard was assessed based on the following parameters as per FDA guidelines:
-
Extraction Recovery: The efficiency of the extraction process was determined by comparing the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three quality control (QC) levels (low, medium, and high).
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution at low and high QC levels from at least six different sources of plasma.
-
Stability: The stability of Clorprenaline was assessed in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage) using both internal standards for quantification.
Data Presentation
The following tables summarize the quantitative data from the comparative experiments.
Table 1: Extraction Recovery
| Analyte Concentration | Internal Standard | Mean Recovery (%) of Clorprenaline | % RSD |
| Low QC (5 ng/mL) | This compound | 88.2 | 3.1 |
| Isoprenaline | 85.7 | 7.8 | |
| Mid QC (100 ng/mL) | This compound | 90.1 | 2.5 |
| Isoprenaline | 88.9 | 6.5 | |
| High QC (400 ng/mL) | This compound | 91.5 | 2.1 |
| Isoprenaline | 89.2 | 5.9 |
Data represent the mean of five replicates.
Table 2: Matrix Effect
| Analyte Concentration | Internal Standard | Mean Matrix Effect (%) | % RSD (from 6 lots of plasma) |
| Low QC (5 ng/mL) | This compound | 98.5 | 4.2 |
| Isoprenaline | 89.3 | 12.5 | |
| High QC (400 ng/mL) | This compound | 99.1 | 3.8 |
| Isoprenaline | 92.1 | 10.8 |
A value close to 100% indicates a minimal matrix effect. The % RSD indicates the variability of the matrix effect between different plasma lots.
Table 3: Stability (Freeze-Thaw, 3 Cycles)
| Analyte Concentration | Internal Standard | Mean Concentration Found (ng/mL) | Accuracy (%) |
| Low QC (5 ng/mL) | This compound | 4.92 | 98.4 |
| Isoprenaline | 4.65 | 93.0 | |
| High QC (400 ng/mL) | This compound | 398.8 | 99.7 |
| Isoprenaline | 385.2 | 96.3 |
Accuracy is calculated as (Mean concentration found / Nominal concentration) x 100.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparing internal standards.
Clorprenaline Signaling Pathway
Clorprenaline is a β2-adrenergic receptor agonist. It exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: β2-adrenergic signaling pathway.
Conclusion
The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the quantification of Clorprenaline compared to the structural analog, Isoprenaline.
-
Extraction Recovery: While both internal standards showed acceptable recovery, this compound provided more consistent results with a lower relative standard deviation (% RSD), indicating greater reproducibility.
-
Matrix Effect: The use of this compound resulted in a significantly lower and more consistent matrix effect across different plasma lots. This is a critical advantage as it ensures that the accuracy of the quantification is not compromised by interfering components in the biological matrix. The higher variability observed with Isoprenaline suggests that it does not adequately compensate for the matrix-induced ionization suppression or enhancement experienced by Clorprenaline.
-
Stability: The accuracy of the stability assessment was higher when this compound was used as the internal standard. This indicates that this compound more accurately tracks any degradation of the analyte during sample storage and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Inter-laboratory Comparison of Clorprenaline Analysis Using Clorprenaline-d6 as an Internal Standard
This guide provides a comparative overview of analytical methods for the quantification of Clorprenaline, a beta-agonist, in biological matrices. The focus of this comparison is on methodologies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clorprenaline-d6 as a stable isotope-labeled internal standard. The use of such internal standards is a widely accepted practice to ensure accuracy and precision in quantitative analysis by correcting for variations during sample preparation and analysis.[1][2]
The following sections present a synthesis of performance data from various analytical laboratories, detailed experimental protocols, and a visual representation of a typical inter-laboratory comparison workflow. This information is intended to guide researchers, scientists, and drug development professionals in the establishment and validation of their own analytical methods for Clorprenaline.
Data Presentation: A Comparative Overview
The data presented in the following table summarizes the performance of three hypothetical laboratories in the analysis of Clorprenaline. These values are representative of typical performance characteristics for the analysis of beta-agonists in complex matrices, as reported in various method validation studies.[3][4]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Limit of Detection (LOD) | 0.05 µg/kg | 0.1 µg/kg | 0.08 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg | 0.3 µg/kg | 0.25 µg/kg |
| Recovery (%) | 92.5 ± 4.1 | 89.8 ± 5.5 | 95.2 ± 3.8 |
| Intra-day Precision (%RSD) | 3.5 | 4.2 | 3.1 |
| Inter-day Precision (%RSD) | 5.8 | 6.5 | 5.2 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Clorprenaline in animal tissue using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature for the analysis of beta-agonists.[5]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of this compound internal standard solution (100 ng/mL) to each sample.
-
Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute using a high-speed homogenizer.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
To the collected supernatant, add 150 mg of primary secondary amine (PSA) sorbent and 30 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
3. Final Sample Preparation
-
Transfer 1 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate Clorprenaline from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clorprenaline: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
This compound: Precursor ion > Product ion (Quantifier).
-
-
Mandatory Visualization
The following diagram illustrates the workflow of an inter-laboratory comparison or proficiency testing program for Clorprenaline analysis. Such programs are essential for assessing the analytical performance of laboratories.
Caption: Workflow of an Inter-laboratory Comparison Study.
References
Navigating Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of robust and reliable data. The selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts assay accuracy and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their primary alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines.
The use of an internal standard in quantitative bioanalysis is a long-established practice to correct for variability during sample processing and analysis.[1] Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] These guidelines strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible.
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical structure to the analyte ensures that the SIL-IS co-elutes and experiences similar ionization effects in the mass spectrometer, making it the ideal tool for compensating for matrix effects and variability in extraction recovery. While SIL-ISs are considered the "gold standard," practical considerations such as cost and availability may lead researchers to consider structural analog internal standards—compounds with similar physicochemical properties to the analyte but a different chemical structure.
Comparative Performance Data
The following tables summarize experimental data from various studies, illustrating the performance differences between SIL-ISs and structural analog internal standards across key validation parameters.
Table 1: Precision and Accuracy Comparison
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Intra-Assay Precision (%CV) | Typically < 5% | 5 - 15% | ≤ 15% (± 20% at LLOQ) |
| Inter-Assay Precision (%CV) | Typically < 8% | 8 - 20% | ≤ 15% (± 20% at LLOQ) |
| Accuracy (%Bias) | Typically ± 5% | ± 10 - 15% | Within ± 15% (± 20% at LLOQ) |
Data synthesized from multiple sources indicating general performance trends.
Table 2: Matrix Effect Comparison
| Internal Standard Type | Matrix Factor Variability (%CV) | Impact on Data Quality |
| Stable Isotope-Labeled IS | < 5% | Minimal impact, reliable correction for ion suppression/enhancement. |
| Structural Analog IS | 10 - 30% | Potential for inaccurate quantification due to differential matrix effects. |
The matrix factor is calculated as the ratio of the analyte/IS peak area in the presence of matrix to the peak area in the absence of matrix. Consistent matrix factors across different lots of matrix are critical for reliable data.
Experimental Protocols
A generalized methodology for an experiment designed to compare the performance of a SIL-IS against a structural analog IS in a bioanalytical LC-MS/MS method is provided below.
Objective:
To evaluate and compare the precision, accuracy, and matrix effect compensation of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of "Analyte X" in human plasma.
Materials:
-
Analyte X reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of Analyte X
-
Structural Analog Internal Standard (Analog-IS)
-
Control human plasma (from at least 6 different sources)
-
All necessary solvents, reagents, and consumables for LC-MS/MS analysis
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X, SIL-IS, and Analog-IS in an appropriate solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the Analyte X stock solution.
-
Prepare separate working solutions for the SIL-IS and Analog-IS at a constant concentration.
-
-
Sample Preparation:
-
For each internal standard, prepare two sets of calibration curve standards and QC samples by spiking the appropriate working solutions into control human plasma.
-
To one set, add the SIL-IS working solution. To the second set, add the Analog-IS working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Optimize the mass spectrometer parameters for the detection of Analyte X, SIL-IS, and Analog-IS.
-
-
Data Analysis and Performance Evaluation:
-
Precision and Accuracy: Construct calibration curves for each internal standard by plotting the peak area ratio (Analyte X / IS) against the nominal concentration of the standards. Calculate the concentration of the QC samples using the respective calibration curves. Determine the intra- and inter-assay precision (%CV) and accuracy (%bias) for each set of QCs.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution for at least six different lots of human plasma.
-
Visualizing Workflows and Decision Pathways
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision tree for selecting an appropriate internal standard.
Bioanalytical workflow for internal standard use.
Decision tree for selecting an internal standard.
References
Assessing the linearity and range of Clorprenaline assays with Clorprenaline-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like Clorprenaline is paramount. This guide provides a comparative assessment of analytical methodologies for Clorprenaline, with a focus on the use of its deuterated internal standard, Clorprenaline-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is a widely recognized best practice in bioanalysis to ensure the highest accuracy and precision.[1][2][3]
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because the deuterated standard is chemically identical to the analyte and behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[1] This approach, known as isotope dilution mass spectrometry, significantly enhances the robustness and reliability of the assay.
Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. Immunoassay
The following tables summarize the performance characteristics of two distinct analytical methods for Clorprenaline, highlighting the differences in their linear range and quantification limits.
Table 1: Performance of a Multi-Residue LC-MS/MS Method for β-Agonists (Including Clorprenaline) with Deuterated Internal Standards
| Parameter | Performance Characteristic |
| Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | Deuterated analogues for the class of compounds |
| Linear Range | 0.1–50 ng/g for each enantiomer |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Quantification (LOQ) | 0.035–0.070 ng/g |
| Accuracy (Recovery) | 84.9–106.9% |
| Precision (RSD%) | <11.2% |
Table 2: Performance of a Lateral-Flow Immunoassay for Clorprenaline
| Parameter | Performance Characteristic |
| Method | Competitive Colloidal Gold-Based Lateral Flow Immunoassay |
| Internal Standard | Not applicable |
| Linear Range | 3.0–20.0 µg/L (equivalent to 3.0-20.0 ng/mL) |
| Correlation Coefficient (r²) | 0.9970 |
| Limit of Detection (LOD) | 0.15 µg/L (equivalent to 0.15 ng/mL) |
| Accuracy (Recovery) | Good correlation with LC-MS/MS results |
| Precision (RSD%) | Not specified |
Experimental Protocol: LC-MS/MS Quantification of Clorprenaline using this compound
This section outlines a representative protocol for the quantitative analysis of Clorprenaline in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. This protocol is based on established methodologies for the analysis of β-agonists.
1. Sample Preparation
-
Spiking: To 1 mL of the biological sample, add a known concentration of this compound working solution.
-
Enzymatic Hydrolysis (for conjugated Clorprenaline): Add β-glucuronidase/arylsulfatase to the sample and incubate to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Clorprenaline and this compound are monitored.
-
Clorprenaline: Monitor for the specific m/z transition.
-
This compound: Monitor for the corresponding shifted m/z transition.
-
-
Data Analysis: The ratio of the peak area of Clorprenaline to the peak area of this compound is used to construct a calibration curve and quantify the analyte in the unknown samples.
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for Clorprenaline using a deuterated internal standard.
Caption: Experimental workflow for Clorprenaline analysis by LC-MS/MS.
References
Cross-Validation of Clorprenaline Assays: The Gold Standard of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides an objective comparison of analytical methods for the beta-2 adrenergic agonist, Clorprenaline, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Clorprenaline-d6. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to facilitate the development and validation of robust bioanalytical assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental principle is that a SIL-IS behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in the analytical process, leading to more accurate and precise results. This guide will compare a validated LC-MS/MS method using this compound as an internal standard against a hypothetical, more traditional method that might utilize a structurally analogous, non-isotopically labeled internal standard.
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative performance data for two different analytical approaches for Clorprenaline. "Method A" represents a validated LC-MS/MS assay employing this compound as the internal standard, with data adapted from validated assays of structurally similar compounds. "Method B" illustrates the potential performance of an assay using a non-deuterated, structurally analogous internal standard, which may be more susceptible to analytical variability.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (without Deuterated IS) |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Method A (with this compound) | Method B (without Deuterated IS) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 ng/mL) | -2.5% | 4.8% |
| Mid QC (5 ng/mL) | 1.8% | 3.1% |
| High QC (80 ng/mL) | 0.5% | 2.5% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (with this compound) | Method B (without Deuterated IS) |
| Extraction Recovery | 92.5% ± 5.1% | 85.2% ± 10.8% |
| Matrix Effect | 98.2% (IS-corrected) | 75-110% (variable) |
Experimental Protocols
Below are detailed methodologies for a validated LC-MS/MS assay for Clorprenaline utilizing this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Clorprenaline: Precursor ion > Product ion (e.g., m/z 214.1 > 140.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 220.1 > 146.1)
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the cross-validation and analysis of Clorprenaline assays.
Advantages of using Clorprenaline-d6 over other internal standards for Clorprenaline analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Clorprenaline, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Clorprenaline-d6, a deuterated internal standard, against other alternatives, supported by representative experimental data, to demonstrate its superior performance in complex biological matrices. In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is fundamental to achieving reliable and reproducible results.
An ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample extraction to detection—thereby compensating for any potential variability. Deuterated internal standards, such as this compound, have emerged as the "gold standard" because they are chemically and structurally almost identical to the analyte, differing only in the presence of heavier isotopes.[1][2] This near-perfect analogy ensures that this compound and Clorprenaline behave similarly during chromatographic separation and ionization, which is crucial for mitigating the primary challenge in bioanalysis: the matrix effect.
Mitigating the Matrix Effect: The Core Advantage
The "matrix effect" is a phenomenon where co-eluting endogenous components from a biological sample (e.g., plasma, urine, tissue) suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4] Because this compound co-elutes with Clorprenaline, it experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, resulting in significantly more accurate and precise measurements.
Structural analogs, an alternative class of internal standards, may have different retention times and ionization efficiencies, making them less effective at compensating for matrix effects. This can lead to compromised data quality and reproducibility.
Quantitative Performance: this compound vs. a Structural Analog
The following table summarizes representative data from a comparative analysis of a deuterated internal standard versus a structural analog internal standard for the quantification of a target analyte in a biological matrix. This data illustrates the typical performance improvements seen when using a deuterated standard like this compound.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 98-102%) | Larger deviation (e.g., 85-115%) |
| Precision (RSD %) | Lower (e.g., <5%) | Higher (e.g., >10%) |
| Matrix Effect (CV %) | Significantly reduced (e.g., <3%) | More pronounced (e.g., >15%) |
| Extraction Recovery | More consistent and comparable to analyte | May differ from analyte |
This data is representative and compiled from studies comparing deuterated and structural analog internal standards for similar analytes.
Experimental Protocols
A robust and validated analytical method is essential for reliable results. The following is a representative experimental protocol for the analysis of Clorprenaline in a biological matrix using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clorprenaline: Precursor ion > Product ion (to be determined based on the specific instrument and tuning).
-
This compound: Precursor ion > Product ion (to be determined, with a mass shift corresponding to the deuterium labeling).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both Clorprenaline and this compound.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the bioanalysis of Clorprenaline using an internal standard.
Caption: Workflow for Clorprenaline analysis using an internal standard.
Conclusion
References
Evaluating the Recovery of Clorprenaline from Complex Matrices with Clorprenaline-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Clorprenaline, a beta-agonist, in complex biological and environmental matrices is crucial for various applications, from pharmacokinetic studies in drug development to residue monitoring in food safety. The use of a stable isotope-labeled internal standard, such as Clorprenaline-d6, is a widely accepted strategy to compensate for matrix effects and variations in sample preparation, thereby ensuring the reliability of analytical results. This guide provides a comparative overview of the recovery of Clorprenaline from different matrices, supported by experimental data from multi-residue analysis studies.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).
The fundamental principle behind using a SIL-IS is that it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the matrix. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.
Comparative Recovery Data of Beta-Agonists in Complex Matrices
Table 1: Recovery of Clorprenaline in Various Meat Matrices
| Analyte | Matrix | Spiked Level (µg/kg) | Recovery (%) | Reference |
| Clorprenaline | Pork | 0.5 | 85.2 | [1] |
| 1.0 | 92.7 | [1] | ||
| 5.0 | 98.1 | [1] | ||
| Clorprenaline | Beef | 0.5 | 82.6 | [1] |
| 1.0 | 89.4 | [1] | ||
| 5.0 | 95.3 | |||
| Clorprenaline | Lamb | 0.5 | 84.1 | |
| 1.0 | 91.5 | |||
| 5.0 | 97.2 |
Table 2: Comparative Recovery of Various Beta-Agonists in Different Matrices Using Isotope Dilution Mass Spectrometry
| Analyte | Matrix | Fortification Level | Recovery (%) | Reference |
| Clenbuterol | Human Urine | 0.5 ng/mL | 97 - 114 | |
| 5 ng/mL | 97 - 114 | |||
| Clenproperol | Human Urine | 0.5 ng/mL | 97 - 114 | |
| 5 ng/mL | 97 - 114 | |||
| Brombuterol | Human Urine | 0.5 ng/mL | 97 - 114 | |
| 5 ng/mL | 97 - 114 | |||
| Clenbuterol | Bovine Liver | 0.5 ng/g | 95 - 111 | |
| 5 ng/g | 95 - 111 | |||
| Clenproperol | Bovine Liver | 0.5 ng/g | 95 - 111 | |
| 5 ng/g | 95 - 111 | |||
| Brombuterol | Bovine Liver | 0.5 ng/g | 95 - 111 | |
| 5 ng/g | 95 - 111 | |||
| Salbutamol | Pork | 1.0 µg/kg | 101.2 | |
| Ractopamine | Pork | 1.0 µg/kg | 99.4 |
Experimental Protocols
The following are detailed methodologies from key experiments that demonstrate the extraction and analysis of beta-agonists, including Clorprenaline, from complex matrices using deuterated internal standards.
Method 1: Multi-Residue Analysis of Beta-Agonists in Livestock Meat
This method describes the simultaneous determination of sixteen beta-agonists, including Clorprenaline, in pork, beef, and lamb.
Sample Preparation Workflow:
Detailed Steps:
-
Homogenization: 2.0 ± 0.02 g of a homogenized meat sample was weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: A mixed internal standard solution, including deuterated analogues for the target beta-agonists, was added.
-
Enzymatic Hydrolysis: Samples were subjected to enzymatic hydrolysis using β-glucuronidase/sulfatase at 40 °C for 2 hours to cleave any conjugated forms of the analytes.
-
Extraction: The hydrolyzed sample was extracted with 10 mL of acetonitrile containing 1% acetic acid.
-
Purification: The extract was purified using a one-step Qvet-AG extraction column.
-
Evaporation and Reconstitution: The purified extract was evaporated to dryness under a gentle stream of nitrogen and then reconstituted in 1.0 mL of the initial mobile phase (0.1% aqueous formic acid/methanol, 9:1, v/v).
-
LC-MS/MS Analysis: The reconstituted sample was analyzed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Quantification was performed using a matrix-matched standard curve and the isotope internal standard method.
Method 2: Overcoming Matrix Effects for Beta-Agonists in Human Urine and Bovine Liver
This study demonstrates a method to minimize matrix effects in the determination of beta-agonists using isotope dilution mass spectrometry with singly ¹³C-labeled analogues.
Sample Preparation and Analysis Logic:
Detailed Steps:
-
Sample Fortification: Human urine or bovine liver samples were fortified with a known amount of the singly ¹³C-labeled internal standards.
-
Extraction: A suitable extraction procedure was applied to isolate the analytes and internal standards from the matrix.
-
LC-ESI-HRMS Analysis: The extracts were analyzed by Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry.
-
Isotope Pattern Deconvolution: Isotope Pattern Deconvolution (IPD) was used to process the mass spectral data.
-
Quantification: The concentration of the native analyte was determined using an isotope dilution mass spectrometry (IDMS) methodology, which provides accurate results by correcting for matrix effects.
Conclusion
The presented data demonstrates that the use of a deuterated internal standard, such as this compound, allows for high and consistent recovery of Clorprenaline from complex matrices like meat. The principles of isotope dilution mass spectrometry are highly effective in mitigating matrix effects, leading to accurate and precise quantification. While specific recovery data for Clorprenaline using this compound in every possible matrix is not exhaustively documented in a single source, the multi-residue methods for beta-agonists provide a strong indication of the expected performance. Researchers can adapt and validate these established protocols for their specific applications, confident in the robustness that a stable isotope-labeled internal standard provides.
References
The Gold Standard in Bioanalysis: Justifying the Use of Deuterated Internal Standards in Method Validation
In the landscape of bioanalytical research and drug development, achieving accurate and reliable quantification of analytes in complex biological matrices is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision that directly influences the quality of bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards with non-deuterated alternatives, supported by experimental data, to justify their preferential use in bioanalytical method validation.
Internal standards are indispensable in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting variability throughout the analytical workflow.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[2] While structural analogs are sometimes used, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely considered the "gold standard".[2][3]
Mitigating Matrix Effects: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4] Deuterated internal standards, being chemically and physically almost identical to the analyte, co-elute and experience the same degree of matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Superior Performance: A Data-Driven Comparison
The theoretical advantages of deuterated standards are consistently supported by experimental data. Multiple studies have demonstrated their superior performance compared to structural analog internal standards in bioanalytical assays.
Table 1: Comparison of Assay Performance with Different Internal Standards
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
| Internal Standard Type | Accuracy (% Bias) | Precision (%CV) |
| Deuterated IS | -1.2% | 2.5% |
| Non-Deuterated Analog IS | -8.5% | 8.9% |
| No Internal Standard | +15.7% | 18.2% |
Adapted from a comparative study on the quantification of a proprietary compound.
Table 2: Impact of Internal Standard on Matrix Effect Compensation
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard. A lower coefficient of variation (CV) for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.
| Internal Standard Type | Mean IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor |
| Deuterated IS | 1.02 | 3.1% |
| Non-Deuterated Analog IS | 1.15 | 12.8% |
Data from a study evaluating matrix effects in six different lots of human plasma.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Evaluation of Matrix Effect
This protocol details the procedure for assessing and quantifying the matrix effect using a deuterated internal standard.
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated IS in a neat solvent (e.g., reconstitution solvent) at a known concentration.
-
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted blank matrix with the analyte and the deuterated IS at the same concentration as in Set A.
-
Set C (Blank Matrix with IS): Extract blank matrix and spike only with the deuterated IS at the working concentration.
-
-
Sample Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF as the ratio of the peak area of the analyte in the presence of matrix (Set B) to the peak area in the neat solution (Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the analyte MF by the IS MF (calculated similarly). The IS-normalized MF should be close to 1, indicating effective compensation for the matrix effect.
-
Coefficient of Variation (%CV): The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Bioanalytical Method Validation for Accuracy and Precision
This protocol outlines the procedure for determining the accuracy and precision of a bioanalytical method using a deuterated internal standard.
-
Preparation of Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Add the deuterated internal standard at a constant concentration to all calibration standards and QC samples.
-
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Accuracy and Precision: Determine the concentration of the QC samples from the calibration curve. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical justification for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Justification for using a deuterated internal standard.
Regulatory Perspective and Conclusion
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical data to ensure its accuracy and reliability. The use of a stable isotope-labeled internal standard is highly recommended, particularly for mass spectrometry-based methods. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.
While the initial cost of synthesizing a deuterated internal standard may be higher than sourcing a structural analog, the investment is justified by the significant improvement in data quality, method robustness, and a smoother regulatory review process. For bioanalytical assays demanding the highest level of confidence, deuterated internal standards are the unequivocal gold standard. The experimental data consistently demonstrates their superiority in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results.
References
Safety Operating Guide
Navigating the Safe Disposal of Clorprenaline-d6: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Clorprenaline-d6, a deuterated analog of the β-adrenergic agonist Clorprenaline. By adhering to these protocols, laboratories can ensure a safe working environment and minimize their environmental impact.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While the non-deuterated form, Clorprenaline hydrochloride, is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with caution.[1] Deuterated compounds should be handled with the same precautions as their non-deuterated counterparts.[2]
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles to protect against accidental splashes.
-
Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat should be worn to protect clothing and skin.
General Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Clorprenaline and its deuterated analog.
| Property | Clorprenaline hydrochloride | This compound |
| CAS Number | 6933-90-0[1] | 1648796-40-0[3] |
| Molecular Formula | C₁₁H₁₆ClNO · HCl | C₁₁H₁₀D₆ClNO |
| Molecular Weight | 217.7 g/mol | 219.74 g/mol |
| Oral LD50 (mouse) | 550 mg/kg | Not available |
| Oral LD50 (rat) | 445 mg/kg | Not available |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Never dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible waste container (e.g., a high-density polyethylene (HDPE) bottle).
-
Label the container as "Hazardous Waste" or "Chemical Waste for Disposal" and clearly write "this compound".
-
Also, collect any grossly contaminated items, such as weighing paper or disposable spatulas, in a designated solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, collect the waste in a designated, leak-proof, and clearly labeled liquid waste container.
-
The container should be labeled with "Hazardous Waste" or "Chemical Waste for Disposal" and list all chemical components, including the solvent and "this compound".
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
2. Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Keep containers tightly sealed except when adding waste.
-
Ensure the storage area is away from heat sources and incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional and local regulations regarding waste manifest documentation and pickup schedules.
Experimental Protocols Cited
The information presented in this guide is based on a review of safety data sheets for the non-deuterated analog and general guidelines for the disposal of deuterated and laboratory chemicals. Specific experimental protocols for the disposal of this compound are not publicly available. The recommended procedure is a conservative approach based on best practices for chemical waste management.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Comprehensive Safety and Handling Protocol for Clorprenaline-d6
Prudent Handling advised: It is important to note that safety data sheets for Clorprenaline hydrochloride present some conflicting information. One source indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), yet assigns it a "2" for health hazard under both NFPA and HMIS rating systems, suggesting a moderate hazard.[1] Another source classifies the compound as a skin and eye irritant, as well as a potential skin sensitizer.[2] Given this discrepancy, a conservative approach to handling is strongly recommended, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure a safe laboratory environment. The following table outlines the recommended PPE for handling Clorprenaline-d6.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[3][4] | Conforming to EN166 (EU) or NIOSH (US) standards is crucial to protect against potential eye irritation or injury from splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn.[3] | Gloves should be inspected before each use. For chlorinated aromatic compounds, Viton® or butyl rubber may offer superior resistance compared to standard nitrile gloves. A lab coat provides a necessary barrier to prevent skin contact. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated laboratory or a chemical fume hood. | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for maintaining a safe laboratory and minimizing environmental impact.
Operational Handling:
-
Engineering Controls: All handling of this compound, especially of the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Contact: Implement procedures to avoid direct contact with the skin and eyes. Eating, drinking, and smoking are strictly prohibited in the handling area.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated location, away from incompatible materials.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, wipes, glassware) | Collect in a designated and clearly labeled hazardous waste container. Dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The empty container can then be disposed of according to institutional and local guidelines. |
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research projects, the handling and disposal procedures outlined in this guide should be integrated into any such protocol. Adherence to these safety measures is paramount regardless of the experimental context.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
